Canagliflozin 3-Glucuronide (M7): Structural Properties, Metabolic Pathways, and Analytical Methodologies
An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the clinical development and pharmacokinetic (PK) profiling of sodium-glucose co-transporter 2 (SGLT2) inhibitors, understanding phase I...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the clinical development and pharmacokinetic (PK) profiling of sodium-glucose co-transporter 2 (SGLT2) inhibitors, understanding phase II metabolic pathways is critical for regulatory compliance and safety profiling. Canagliflozin 3-Glucuronide , clinically designated as the M7 metabolite , is the primary circulating O-glucuronide conjugate of canagliflozin.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the structural causality behind M7's pharmacological inactivity, map its enzyme-specific metabolic generation, and provide a self-validating analytical protocol for its quantification in human plasma. This guide is designed to serve as a definitive reference for bioanalytical scientists and PK researchers conducting mass balance and drug-drug interaction (DDI) studies.
Chemical Identity & Structural Properties
Canagliflozin is a C-glucoside derivative featuring a thiophene ring. During hepatic phase II metabolism, it undergoes selective O-glucuronidation. The glucuronic acid moiety is covalently attached specifically to the 3'-hydroxyl position of the 2-hydroxymethyl-tetrahydropyrantriol (glucose) ring, forming Canagliflozin 3-Glucuronide[1, 3].
Why does this specific structural modification matter?
The pharmacophore of the parent drug relies on the intact C-glucoside moiety to competitively bind to the glucose-binding site of the SGLT2 transporter in the proximal renal tubule. The addition of a bulky, highly polar glucuronic acid group at the 3'-OH position creates severe steric hindrance and alters the molecule's hydrogen-bonding network. This structural shift completely abolishes its affinity for both SGLT2 and SGLT1 receptors, rendering the M7 metabolite pharmacologically inactive [2]. Furthermore, the increased hydrophilicity facilitates rapid renal and biliary excretion.
Table 1: Physicochemical Properties of Canagliflozin 3-Glucuronide
Property
Value / Description
Chemical Name
Canagliflozin 3-Glucuronide
Common Designations
M7 Metabolite, Canagliflozin 3'-O--D-Glucuronide
Molecular Formula
C30H33FO11S
Molecular Weight
620.64 g/mol
CAS Registry Number
2648415-13-6
Pharmacological Activity
Inactive (No SGLT2/SGLT1 inhibition)
Primary Elimination
Renal (Urine) and Biliary (Feces) Excretion
Metabolic Pathway & Pharmacokinetics
Canagliflozin clearance is heavily dependent on a high-capacity, low-affinity glucuronidation system. Cytochrome P450 (CYP3A4) oxidative metabolism accounts for a minimal ~7% of clearance. Instead, the drug is primarily metabolized by two distinct Uridine 5'-diphospho-glucuronosyltransferase (UGT) isoenzymes [2, 3].
UGT1A9 (Major Pathway): Regioselectively catalyzes the transfer of glucuronic acid to the 3'-OH position, generating the M7 metabolite .
UGT2B4 (Minor Pathway): Targets the 2'-OH position, generating the M5 metabolite (Canagliflozin 2-Glucuronide).
Because UGT1A9 has a higher affinity and capacity for this substrate, M7 systemic exposure (AUC) is significantly higher than M5. In humans, up to 32% of the administered dose is excreted in the urine as the M7 metabolite [2].
Metabolic pathways of Canagliflozin to its primary O-glucuronide metabolites, M7 and M5.
Drug-Drug Interaction (DDI) Implications
From a clinical development perspective, monitoring M7 formation is the primary method for evaluating UGT-mediated DDIs.
UGT Inducers: Co-administration with non-selective UGT inducers like Rifampin accelerates the conversion of canagliflozin to M7. This decreases the parent drug's Cmax and AUC by up to 51%, potentially compromising glycemic control [4].
UGT Inhibitors: Agents like Mefenamic acid (a known UGT1A9 inhibitor) or Probenecid can competitively inhibit the formation of M7, theoretically increasing the systemic exposure of the active parent drug [3, 4].
To quantify Canagliflozin 3-Glucuronide in human plasma or liver microsomes, bioanalytical scientists must employ a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. The following protocol is designed as a self-validating system , ensuring matrix effects are minimized and recovery is reproducible [4].
Action: Aliquot 50 µL of human plasma (K2EDTA) into a 96-well plate. Add 10 µL of Internal Standard (Empagliflozin, 500 ng/mL). Add 600 µL of tert-butyl methyl ether (TBME). Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes. Transfer the organic layer and evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.
Causality: Simple protein precipitation leaves residual phospholipids that cause severe ion suppression in the MS source. LLE with TBME selectively partitions the moderately polar M7 and parent drug into the organic phase, leaving highly polar endogenous matrix components behind.
Step 2: Chromatographic Separation
Action: Inject 5 µL onto a C18 analytical column (e.g., Waters XBridge BEH C18, 50 × 2.1 mm, 2.5 µm). Use a gradient elution with Mobile Phase A (0.01M Ammonium Acetate in water) and Mobile Phase B (Acetonitrile).
Causality: The ammonium acetate buffer (pH ~4.5) ensures the glucuronic acid moiety of M7 remains partially unionized, improving retention on the reversed-phase column. Crucially, the ammonium ions promote the formation of the highly stable [M+NH4]+ adduct required for sensitive MS detection.
Step 3: Mass Spectrometry Detection
Action: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Causality: We target the ammonium adducts because the protonated[M+H]+ ions of glucuronides are notoriously unstable and prone to in-source fragmentation. The product ion (m/z 191.1) represents the stable cleavage of the parent structure after the loss of the glucuronide moiety.
Table 2: Optimized LC-MS/MS MRM Parameters
Analyte
Precursor Ion [M+NH4]+ (m/z)
Product Ion (m/z)
Collision Energy (eV)
Declustering Potential (V)
Canagliflozin (Parent)
462.0
191.1
25
60
Canagliflozin 3-Glucuronide (M7)
638.1
191.1
30
70
Empagliflozin (Internal Standard)
451.2
153.1
20
50
Self-Validating Quality Controls
To ensure the integrity of this protocol, every batch must include:
System Suitability Test (SST): A neat standard injection verifying Signal-to-Noise (S/N) > 10 at the Lower Limit of Quantification (LLOQ).
Matrix Blanks: Extracted blank plasma to confirm zero endogenous interference at the specific retention times of M7 and the IS.
Calibration Curve: 8 non-zero calibrators (Range: 5.0 – 10,000 ng/mL) with an R2 ≥ 0.99.
Tufts University. Inhibitory Effects of Sulfonylureas and Non-Steroidal Anti-Inflammatory Drugs on In-Vitro Metabolism of Canagliflozin in Human Liver Microsomes. Retrieved from: [Link]
National Institutes of Health (NIH) / PMC. Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. Retrieved from: [Link]
Exploratory
Technical Guide: Biosynthesis and Isolation of Canagliflozin 3-O-Glucuronide (M7)
[1] Executive Summary This technical guide details the in vitro enzymatic generation, isolation, and validation of Canagliflozin 3-O-glucuronide (M7).[1] Unlike the 2-O-glucuronide (M5), the M7 metabolite is the primary...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide details the in vitro enzymatic generation, isolation, and validation of Canagliflozin 3-O-glucuronide (M7).[1] Unlike the 2-O-glucuronide (M5), the M7 metabolite is the primary conjugate formed in humans, accounting for 21–32% of excreted dose. Its selective generation is critical for evaluating transporter interactions (OAT3, MRP2) and potential drug-drug interactions (DDIs) without the interference of the parent drug or the M5 isomer.
This protocol prioritizes enzymatic biosynthesis over chemical synthesis. Chemical glucuronidation of canagliflozin is non-regioselective due to the presence of multiple competitive hydroxyl groups on the sugar moiety, often requiring complex protection/deprotection steps. By utilizing recombinant UGT1A9 —the specific catalyst for the 3-O-position—we achieve high regioselectivity and yield.[1]
Mechanistic Foundation & Reaction Logic
Metabolic Pathway
Canagliflozin undergoes direct O-glucuronidation.[1][2][3][4] The reaction is catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs).[1]
UGT1A9: Selectively targets the C3-hydroxyl group to form M7 .[1]
UGT2B4: Selectively targets the C2-hydroxyl group to form M5 .[1]
To maximize M7 yield and minimize M5 impurity, this protocol recommends using Recombinant Human UGT1A9 (rUGT1A9) . If Human Liver Microsomes (HLM) are used, a specific UGT2B4 inhibitor (e.g., Clotrimazole) must be added to suppress M5 formation.
Pathway Visualization
Caption: Divergent glucuronidation pathways of Canagliflozin. UGT1A9 drives M7 formation, while UGT2B4 drives M5.[5][6][7][8][9]
M7 (Glucuronide): m/z 619 [M-H]⁻ (+176 Da shift).[1]
Fragmentation: Look for the neutral loss of the glucuronosyl moiety (176 Da), yielding the parent fragment at m/z 443.
Regiochemistry Verification (NMR)
To distinguish M7 (3-O) from M5 (2-O), 1H-NMR is required if a standard is not available.[1]
Key Signal: The H-3 proton of the glucose ring in Canagliflozin will show a significant downfield shift (~0.5 - 1.0 ppm) in the M7 metabolite compared to the parent, due to the deshielding effect of the glucuronic acid attachment.
M5 Distinction: If M5 were present, the H-2 proton would show the shift.
Inhibition Check (Self-Validating Step)
To confirm the isolated fraction is M7 and not M5:
Run a small analytical incubation with Niflumic Acid (UGT1A9 inhibitor).[1]
If the peak formation is suppressed by >80%, it is M7.
If the peak is suppressed by Clotrimazole (UGT2B4 inhibitor), it is M5.
References
Inhibitory Effects of Sulfonylureas on In-Vitro Metabolism of Canagliflozin . Tufts University.
Source:[Link][1]
In vitro and physiologically‐based pharmacokinetic assessment of drug–drug interaction potential of canagliflozin . British Journal of Pharmacology (via NCBI).
Source:[Link][1]
Clotrimazole Identified as a Selective UGT2B4 Inhibitor Using Canagliflozin-2′-O-Glucuronide Formation . Drug Metabolism and Disposition (via PubMed).
Source:[Link][1]
Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae . Molecular Pharmaceutics (via PubMed).[1]
Source:[Link]
Canagliflozin 3-Glucuronide Metabolic Pathway: A Technical Guide
Executive Summary Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor cleared primarily via metabolic conjugation rather than renal excretion of the parent drug. The pivotal clearance mechanism is O-gluc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor cleared primarily via metabolic conjugation rather than renal excretion of the parent drug. The pivotal clearance mechanism is O-glucuronidation , accounting for >60% of the metabolized dose.
The primary metabolite is Canagliflozin 3-O-glucuronide (M7) , formed predominantly by UGT1A9 .[1] A secondary metabolite, Canagliflozin 2-O-glucuronide (M5) , is formed by UGT2B4 .[1][2] Understanding the differential synthesis of these metabolites—specifically the tissue-selective contribution of renal UGT1A9—is critical for predicting pharmacokinetics (PK) in patients with renal impairment or specific UGT polymorphisms.
Metabolic Pathway Architecture
Structural Regioselectivity
Canagliflozin contains a glucose moiety susceptible to glucuronidation at multiple hydroxyl positions. However, the reaction is highly regioselective:
M7 (Major): Glucuronic acid conjugation at the C3-hydroxyl position of the sugar moiety.
M5 (Minor/Secondary): Glucuronic acid conjugation at the C2-hydroxyl position.
Both metabolites are pharmacologically inactive against SGLT2, serving purely as clearance products.
Tissue-Specific Biotransformation
Unlike many drugs metabolized solely in the liver, Canagliflozin clearance involves significant extrahepatic metabolism :
Liver: Expresses both UGT1A9 and UGT2B4 , generating both M7 and M5.[3][4]
Kidney: High expression of UGT1A9 but negligible UGT2B4. Consequently, the kidney contributes almost exclusively to M7 formation. This "local" renal metabolism is a key driver of Canagliflozin clearance and explains why UGT1A9 polymorphisms have a pronounced effect on systemic exposure.
Pathway Visualization
The following diagram illustrates the biotransformation logic, highlighting the enzyme-metabolite pairings and tissue localization.
Figure 1: Metabolic pathway map showing the differential formation of M7 and M5 via hepatic and renal UGT isoforms.
Enzymology & Pharmacogenetics[4][5]
Quantitative Enzyme Contribution
The dominance of UGT1A9 is quantitatively established through in vitro phenotyping and clinical pharmacogenetics.
Parameter
M7 Pathway (3-O-Glucuronide)
M5 Pathway (2-O-Glucuronide)
Primary Enzyme
UGT1A9
UGT2B4
Secondary Enzymes
UGT1A1 (Minor)
None significant
Tissue Source
Liver & Kidney
Liver Only
Metabolic Fraction (fm)
~60-70% of glucuronidation
~20-30% of glucuronidation
Key Polymorphism
UGT1A93(Decreased function)
UGT2B42 (Decreased function)
Clinical Impact
3 carriers: ↑ 45% AUC of Parent
2 carriers: ↑ 21% AUC of Parent
Clinical Implications of Polymorphisms
UGT1A9*3: This allele results in significantly reduced enzymatic activity. Patients carrying this allele clear Canagliflozin slower, leading to higher systemic exposure. However, due to Canagliflozin's wide therapeutic index, dose adjustment is generally not mandated solely based on genotype, but it is a critical covariate in population PK models.
Drug-Drug Interactions (DDIs): Since UGT1A9 is the bottleneck, strong UGT inducers (e.g., Rifampin , Ritonavir) significantly accelerate M7 formation, reducing Canagliflozin efficacy. Conversely, UGT1A9 inhibitors (e.g., Mefenamic acid) could theoretically increase exposure.
Experimental Protocols
Protocol A: In Vitro UGT Phenotyping
Objective: To validate the formation of M7 using recombinant enzymes and specific inhibitors.
Incubation: Shake at 37°C for 30-60 minutes (linear range).
Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Analysis: Centrifuge and inject supernatant into LC-MS/MS.
Self-Validation Check:
Success Criteria: Niflumic acid must inhibit the peak corresponding to M7 (>80% inhibition) but leave the M5 peak relatively intact. Diclofenac should inhibit M5.
Protocol B: Bioanalysis via LC-MS/MS
Objective: Quantify Canagliflozin, M7, and M5 in plasma or microsomal matrix.
Instrument Settings:
Ionization: Electrospray Ionization (ESI) Positive Mode.[6] (Note: While glucuronides are often negative mode, Canagliflozin forms strong ammonium adducts
Note: M7 and M5 are isomers (same mass). They must be separated chromatographically.[7][8] M5 typically elutes before M7 on a standard C18 column due to polarity differences caused by the glucuronidation site.
Experimental Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for isolating and quantifying glucuronide metabolites.
References
Inhibitory Effects of Sulfonylureas on In-Vitro Metabolism of Canagliflozin . Tufts University. Available at: [Link]
Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS . Molecules. Available at: [Link]
In vitro and physiologically‐based pharmacokinetic based assessment of drug–drug interaction potential of canagliflozin . British Journal of Clinical Pharmacology. Available at: [Link]
Inhibition of Human UDP-Glucuronosyltransferase (UGT) Enzymes by Canagliflozin and Dapagliflozin . Drug Metabolism and Disposition. Available at: [Link]
In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes... and the effect of genetic variability . Journal of Clinical Pharmacology. Available at: [Link]
role of UGT1A9 and UGT2B4 in Canagliflozin glucuronidation
An In-Depth Technical Guide to the Glucuronidation of Canagliflozin: The Pivotal Roles of UGT1A9 and UGT2B4 Authored for Researchers, Scientists, and Drug Development Professionals Abstract Canagliflozin, a selective sod...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Glucuronidation of Canagliflozin: The Pivotal Roles of UGT1A9 and UGT2B4
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Canagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, represents a significant therapeutic advance in the management of type 2 diabetes mellitus.[1][2][3] Its pharmacokinetic profile is characterized by extensive metabolism, with O-glucuronidation serving as the primary elimination pathway.[4][5] This guide provides a detailed examination of the two key enzymes responsible for this process: UDP-glucuronosyltransferase 1A9 (UGT1A9) and UGT2B4. By synthesizing data from in vitro, in vivo, and pharmacogenomic studies, we will explore the precise roles of these enzymes, the experimental methodologies used for their identification, and the clinical implications for drug development and patient management.
Introduction: Canagliflozin and the Imperative of Metabolic Profiling
Canagliflozin exerts its therapeutic effect by inhibiting SGLT2 in the proximal renal tubules, which reduces the reabsorption of filtered glucose and increases urinary glucose excretion.[1] This insulin-independent mechanism of action is effective at various stages of type 2 diabetes.[1] Following oral administration, canagliflozin is rapidly absorbed, reaching peak plasma concentrations in 1-2 hours, and has an absolute oral bioavailability of approximately 65%.[1][4]
The disposition of canagliflozin is dominated by metabolism rather than direct excretion of the parent drug. While cytochrome P450-mediated (CYP3A4) oxidative metabolism is a minor pathway (~7%), O-glucuronidation is the major route of metabolic clearance, leading to the formation of two inactive O-glucuronide metabolites, M7 and M5.[4][6][7] Understanding the specific enzymes responsible for this clearance is a regulatory requirement and is critical for predicting and managing potential drug-drug interactions (DDIs) and inter-individual variability in patient response.[8][9]
The Key Players: UGT1A9 and UGT2B4 in Canagliflozin Metabolism
Reaction phenotyping studies have definitively identified UGT1A9 and UGT2B4 as the principal enzymes mediating canagliflozin's glucuronidation.[4][6][10] These enzymes catalyze the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the canagliflozin molecule, rendering it more water-soluble and facilitating its excretion.[11]
UGT1A9: The Primary Catalyst for M7 Formation
In vitro experiments using a panel of twelve recombinant human UGT isoforms demonstrated that UGT1A9 is the primary enzyme responsible for the formation of the M7 metabolite.[6][12] In these assays, UGT1A9 showed significant activity, converting approximately 25% of canagliflozin to M7 after a 2-hour incubation.[6] Other isoforms, such as UGT1A3, 1A6, 1A7, and 1A8, showed minimal to no activity.[6] M7 is one of the two major circulating, pharmacologically inactive metabolites of canagliflozin.[4][6]
UGT2B4: The Catalyst for M5 Formation
The same in vitro studies identified UGT2B4 as the specific enzyme responsible for forming the M5 metabolite, the other major inactive O-glucuronide conjugate.[6][11][12] While the rate of M5 formation was lower than that of M7 in these systems, its consistent formation by UGT2B4 confirmed this enzyme's crucial role in the overall metabolic profile of canagliflozin.[6]
Tissue-Specific Metabolism
The expression of these enzymes in different tissues influences the site of metabolism. While both M7 and M5 were formed in human liver microsomes, studies with kidney microsomes showed the formation of only M7.[12] This is consistent with the known high expression of UGT1A9 in both the liver and kidneys, whereas UGT2B4 is predominantly a hepatic enzyme.[11][13]
Metabolic Pathway of Canagliflozin
Caption: Primary metabolic pathways of canagliflozin via UGT1A9 and UGT2B4.
Experimental Validation: Methodologies for UGT Phenotyping
Identifying the specific UGTs involved in a drug's metabolism (reaction phenotyping) is a cornerstone of preclinical drug development.[8][14] The approach for canagliflozin involved complementary in vitro methods to build a robust and reliable evidence base.
Rationale for Experimental Design
The core objective is to determine the fractional contribution of individual UGT enzymes to the drug's overall glucuronidation.[8] This is achieved by combining data from two primary experimental systems:
Recombinant Human UGTs: These are individual UGT isoforms expressed in cell lines (e.g., baculovirus-infected insect cells).[15] Their use provides unambiguous evidence for an enzyme's ability to metabolize a drug, as there are no other competing enzymes present. This is the definitive method for identifying which enzymes can form a specific metabolite.[6][15]
Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue, containing a full complement of UGT enzymes at physiologically relevant levels.[8] This system is used to understand metabolism in a more complex, native environment and is essential for chemical inhibition studies.[9]
General Workflow for UGT Reaction Phenotyping
Caption: A typical workflow for identifying key metabolizing UGT enzymes.
Protocol: UGT Reaction Phenotyping with Recombinant Enzymes
This protocol outlines the steps to determine which UGT isoforms are responsible for canagliflozin metabolism.
Objective: To measure the formation of metabolites M5 and M7 from canagliflozin when incubated with a panel of individual, commercially available recombinant human UGT isoforms.
Materials:
Canagliflozin
Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B4, 2B7, 2B15, etc.) from a commercial supplier
Tris-HCl buffer (pH 7.5)
Magnesium chloride (MgCl₂)
Alamethicin (pore-forming peptide)
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt
Acetonitrile (ACN) with 2% formic acid (stopping solution)
Microcentrifuge tubes, incubator, LC-MS/MS system
Procedure:
Preparation: Prepare stock solutions of canagliflozin, UDPGA, and alamethicin. Thaw recombinant UGT enzymes on ice immediately before use.
Incubation Mixture Setup: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, and the specific recombinant UGT enzyme (e.g., 0.1 mg/mL final protein concentration).
Alamethicin Activation: Add alamethicin to the mixture (final concentration ~25 µg/mL). The causality here is critical: UGT enzymes are located within the lumen of the endoplasmic reticulum. Alamethicin disrupts the microsomal membrane, ensuring the cofactor UDPGA can access the enzyme's active site, which is essential for accurate activity measurement.
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to the optimal reaction temperature.
Substrate Addition: Add canagliflozin to the mixture to initiate the pre-reaction phase.
Reaction Initiation: Start the metabolic reaction by adding the cofactor, UDPGA (final concentration ~2.5 mM). The absence of UDPGA in the preceding steps ensures no metabolism occurs before the intended start time.
Incubation: Incubate at 37°C for a defined period (e.g., 60-120 minutes). This time is optimized to ensure metabolite formation is in the linear range.
Reaction Termination: Stop the reaction by adding a 2-3 fold volume of ice-cold ACN with formic acid. This denatures the enzymes and precipitates proteins.
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
Analysis: Transfer the supernatant to an HPLC vial and analyze for the presence of M5 and M7 using a validated LC-MS/MS method. Compare the metabolite formation rates across all tested UGT isoforms.
Protocol: Chemical Inhibition Assay in Human Liver Microsomes
This protocol is used to confirm the findings from recombinant systems and assess the potential for drug-drug interactions.
Objective: To measure the inhibition of canagliflozin glucuronidation in pooled HLMs in the presence of known UGT-selective inhibitors.
Materials:
Same as above, but using pooled HLMs instead of recombinant enzymes.
Selective inhibitors: Niflumic acid (selective for UGT1A9), Clotrimazole (selective for UGT2B4).[11][16]
Procedure:
Preparation: Prepare stock solutions of canagliflozin, UDPGA, alamethicin, and the selective inhibitors.
Incubation Mixture Setup: In separate tubes, combine Tris-HCl buffer, MgCl₂, pooled HLMs (e.g., 0.5 mg/mL), and either a vehicle control or a selective inhibitor at various concentrations.
Alamethicin Activation & Pre-incubation: Follow steps 3 and 4 from the recombinant protocol.
Reaction Initiation: Add canagliflozin at a concentration near its Km value (if known) to all tubes, followed immediately by UDPGA to start the reaction. Using a substrate concentration around the Km ensures the assay is sensitive to competitive inhibition.
Incubation & Termination: Follow steps 7 and 8 from the recombinant protocol.
Sample Processing & Analysis: Follow steps 9 and 10 from the recombinant protocol.
Data Analysis: Calculate the rate of M7 and M5 formation in the presence of each inhibitor relative to the vehicle control. Potent inhibition of M7 formation by niflumic acid and M5 formation by clotrimazole would confirm the roles of UGT1A9 and UGT2B4, respectively.[11][16]
Quantitative Data Summary
The following table summarizes key in vitro findings that established the roles of UGT1A9 and UGT2B4.
Parameter
UGT Isoform
Metabolite Formed
Result
Reference
Enzyme Phenotyping
UGT1A9
M7
~25% conversion of canagliflozin after 2h incubation
IC₅₀ (Half maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce enzyme activity by 50%.
Clinical and Regulatory Implications
The characterization of UGT1A9 and UGT2B4 as the primary metabolic enzymes for canagliflozin has direct clinical and regulatory consequences.
Drug-Drug Interactions (DDIs)
Knowledge of the metabolic pathway is crucial for predicting DDIs.
UGT Inducers: Co-administration of canagliflozin with strong inducers of UGT enzymes, such as rifampin (which induces UGT1A9 and UGT2B4), can significantly increase the metabolism of canagliflozin.[5][17] This leads to a decrease in its plasma concentration and may reduce its efficacy.[2][17] For patients taking such inducers, an increase in the canagliflozin dose may be necessary to maintain glycemic control.[5][18][19]
UGT Inhibitors: While clinically relevant interactions with UGT inhibitors are considered less likely due to the high capacity of glucuronidation and the involvement of two different enzymes, potent inhibitors could theoretically increase canagliflozin exposure.[20] However, a study with probenecid, a general UGT inhibitor, showed only a modest, non-clinically meaningful increase in canagliflozin exposure.[2][21]
Pharmacogenomics
Genetic variations (polymorphisms) in UGT genes can alter enzyme activity and affect drug exposure.
UGT1A93: Individuals carrying the UGT1A93 allele, which is associated with reduced enzyme function, have been shown to have a 45% higher plasma exposure (AUC) to canagliflozin compared to those with the wild-type allele.[12]
UGT2B42: Similarly, carriers of the UGT2B42 genotype experienced an 18% increase in canagliflozin exposure.[12]
These findings confirm the in vivo relevance of both UGT1A9 and UGT2B4 in canagliflozin clearance and highlight a potential source of inter-individual variability in drug response.[12]
Conclusion
The metabolic clearance of canagliflozin is a well-defined process dominated by O-glucuronidation. Rigorous in vitro reaction phenotyping, utilizing both recombinant enzymes and human liver microsomes, has conclusively identified UGT1A9 and UGT2B4 as the key enzymes responsible for the formation of the inactive metabolites M7 and M5, respectively. This fundamental understanding is not merely academic; it provides the scientific basis for predicting drug-drug interactions with UGT inducers, interpreting pharmacogenomic data, and ensuring the safe and effective use of canagliflozin in a diverse patient population. The methodologies described herein represent a robust, self-validating system that serves as a standard approach in modern drug development.
References
Canagliflozin - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]
Drug Interactions of SGLT2 Inhibitors (Gliflozins) Involving UGT Enzymes. (2019). Journal of Pharmaceutical Research International. [Link]
Mamidi, R. N. V. S., et al. (2017). In vitro and physiologically-based pharmacokinetic based assessment of drug-drug interaction potential of canagliflozin. British Journal of Clinical Pharmacology. [Link]
Francke, S., et al. (2015). In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans. The Journal of Clinical Pharmacology. [Link]
Miners, J. O., & Mackenzie, P. I. (2010). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Methods in Molecular Biology. [Link]
Scheen, A. J. (2014). Drug-drug interactions with SGLT-2 inhibitors, new oral glucose-lowering agents for the management of type 2 diabetes. ORBi. [Link]
A Digital Twin of Canagliflozin Pharmacokinetics and Pharmacodynamics in Type 2 Diabetes Mellitus. (2026). livermetabolism.com. [Link]
Algeelani, S. (2017). Inhibitory Effects of Sulfonylureas and Non-Steroidal Anti-Inflammatory Drugs on In-Vitro Metabolism of Canagliflozin in Human Liver Microsomes. Tufts University. [Link]
Rowland, A., et al. (2015). Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions. Semantic Scholar. [Link]
Rowland, A., et al. (2015). The Inhibition of Human UDP-Glucuronosyltransferase (UGT) Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions. ResearchGate. [Link]
INVOKANA (canagliflozin) tablets Label. (2017). U.S. Food and Drug Administration. [Link]
Devineni, D., & Polidori, D. (2015). Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor. ResearchGate. [Link]
Mamidi, R. N. V. S., et al. (2017). In vitro and physiologically-based pharmacokinetic based assessment of drug-drug interaction potential of canagliflozin. PubMed. [Link]
Miners, J. O., et al. (2020). Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro and UDP-glucuronosyltransferase reaction phenotyping. Pharmacology & Therapeutics. [Link]
Rowland, A., et al. (2015). Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions. PubMed. [Link]
Ambe, K., et al. (2024). Clotrimazole Identified as a Selective UGT2B4 Inhibitor Using Canagliflozin-2'-O-Glucuronide Formation as a Selective UGT2B4 Probe Reaction. Drug Metabolism and Disposition. [Link]
UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories. [Link]
Gan, J., et al. (2003). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. AAPS PharmSci. [Link]
Iqbal, M. Z., et al. (2026). Clinical pharmacokinetics on canagliflozin: a systematic review of in-vitro and in-vivo studies. Expert Opinion on Drug Metabolism & Toxicology. [Link]
Kasai, H., et al. (2019). Metabolite profiling and enzyme reaction phenotyping of luseogliflozin, a sodium–glucose cotransporter 2 inhibitor, in humans. Xenobiotica. [Link]
Goldenberg, R. M., et al. (2016). A review of clinical efficacy and safety of canagliflozin 300 mg in the management of patients with type 2 diabetes mellitus. Therapeutic Advances in Endocrinology and Metabolism. [Link]
NDA 204042Orig1s000 Clinical Pharmacology Review. (2013). U.S. Food and Drug Administration. [Link]
Ambe, K., et al. (2024). Clotrimazole Identified as a Selective UGT2B4 Inhibitor Using Canagliflozin-2′-O-Glucuronide Formation as a Selective UGT2B4 Probe Reaction. ResearchGate. [Link]
Structures of canagliflozin and dapagliflozin. Arrows show sites of glucuronidation. ResearchGate. [Link]
INVOKANA® (canagliflozin) tablets Label. (2023). U.S. Food and Drug Administration. [Link]
Strategic Procurement and Analytical Validation of Canagliflozin 3-Glucuronide: A Whitepaper for Pharmacokinetic Profiling
Executive Summary As a Senior Application Scientist overseeing bioanalytical workflows, I frequently encounter challenges in the precise quantification of phase II metabolites. Canagliflozin, a potent Sodium-Glucose Cotr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing bioanalytical workflows, I frequently encounter challenges in the precise quantification of phase II metabolites. Canagliflozin, a potent Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor, undergoes extensive O-glucuronidation as its primary metabolic elimination pathway[1]. The accurate measurement of its major inactive metabolite, Canagliflozin 3-Glucuronide (M7), is critical for mass-balance studies, drug-drug interaction (DDI) profiling, and regulatory submissions. This guide delineates the scientific causality behind procuring high-fidelity analytical standards and deploying them in self-validating LC-MS/MS workflows.
The Mechanistic Imperative for M7 Quantification
Understanding the enzymatic origin of a metabolite is the first step in designing a robust pharmacokinetic assay. Canagliflozin is metabolized primarily by Uridine Diphosphate Glucuronosyltransferases (UGTs) in the liver and kidneys. Specifically, UGT1A9 catalyzes the formation of Canagliflozin 3-Glucuronide (M7), while UGT2B4 is responsible for the isomeric Canagliflozin 2-Glucuronide (M5)[1].
Because UGT1A9 exhibits significant genetic polymorphism (e.g., UGT1A9*3 carriers show altered systemic exposure to the parent drug), quantifying the M7 metabolite specifically is indispensable for personalized pharmacokinetic modeling and identifying potential UGT-mediated drug interactions[2].
UGT-mediated phase II metabolism of Canagliflozin into M7 and M5 glucuronides.
Procurement Intelligence and CoA Verification
When sourcing the Canagliflozin 3-Glucuronide analytical standard, researchers must look beyond the label claim. The presence of isobaric impurities (such as the M5 isomer) can severely compromise MRM (Multiple Reaction Monitoring) specificity.
Table 1: Target Chemical Specifications for Procurement
Scientist's Note on CoA Verification:
When reviewing the Certificate of Analysis (CoA), ensure that 1H-NMR spectra explicitly confirm the regioselectivity of the glucuronide moiety at the 3-position of the tetrahydropyrantriol ring. This distinguishes it definitively from the 2-glucuronide, ensuring your standard curve is entirely representative of UGT1A9 activity.
Self-Validating LC-MS/MS Methodology
To ensure trustworthiness, the analytical protocol must be a self-validating system. This requires incorporating stable isotope-labeled internal standards (e.g., Canagliflozin-D4) and utilizing extraction techniques that inherently minimize matrix effects[5].
Step-by-step bioanalytical workflow for Canagliflozin 3-Glucuronide quantification.
Step-by-Step Protocol: Human Plasma Quantification
Step 1: Sample Preparation & Internal Standard (IS) Spiking
Action: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of Canagliflozin-D4 (IS) working solution.
Causality: Spiking the IS before extraction ensures it accounts for any volumetric losses, extraction inefficiencies, or ion suppression encountered during sample processing.
Step 2: Protein Precipitation (PP)
Action: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 4 minutes[5].
Causality: Acetonitrile provides a sharper precipitation cutoff for plasma proteins than methanol. This yields a cleaner baseline for glucuronide metabolites, minimizing ion suppression in the ESI source.
Step 3: Centrifugation & Reconstitution
Action: Centrifuge at 4000 rpm for 10 minutes at 4°C[5]. Transfer the clear supernatant, evaporate under N2 gas at 40°C, and reconstitute in 100 µL of the initial mobile phase.
Causality: Evaporating the organic solvent concentrates the analyte and allows reconstitution in a solvent that matches the initial LC gradient, preventing peak broadening (solvent effect) upon injection.
Step 4: Chromatographic Separation
Action: Inject 2 µL onto a Poroshell 120 EC-C18 column. Use a gradient of 10 mM Ammonium Formate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
Causality: The C18 core-shell technology provides high theoretical plates for resolving the M7 glucuronide from the M5 isomer. Ammonium formate acts as a volatile buffer that stabilizes the deprotonated ion [M-H]- in the MS source.
Step 5: Mass Spectrometric Detection
Action: Operate the triple quadrupole mass spectrometer using Electrospray Ionization (ESI) in Negative Ion Mode.
Causality: Glucuronides contain a highly acidic carboxylic moiety that readily loses a proton. Negative ESI yields vastly superior signal-to-noise ratios for phase II metabolites compared to positive ion mode.
Conclusion
Procuring a high-purity Canagliflozin 3-Glucuronide standard is only the first step in robust pharmacokinetic profiling. By understanding the enzymatic origins of the metabolite and the physicochemical rationale behind extraction and ionization, bioanalytical scientists can construct highly reliable, self-validating assays that withstand rigorous regulatory scrutiny.
References[3] Title: Canagliflozin-impurities | Source: Pharmaffiliates | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL22G2tRRnjN4Bumzr5kw_vbAqM35mGX8gALHKiPA1F5cqfANTp3qjH_un8etyb4p967R8cK_dO75fzJp5vHVm2HtajhGydstosQ9-snQJkZk2o7bQpeuBOZtAPQr04pRiKS71uQQ8qcyzrBF2bTQSgh4o6i1wDCOwN72XA-43pg==[1] Title: Pharmacokinetics of INVOKANA - canagliflozin | Source: J&J Medical Connect | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhrMyE3jDFjv_5Hqt4HI-WLKEzk-XX8A_L7ATJt65EZxIJO2laC_7tRZnXhr5f7_fxDOvf3zdCV_q8E9BMQxkTmwt8p2z8sWI4SHq7n5P6cLXvDh91i-R1z5R5P_6GPKgbm56q8R-CBMbe8f8PrVpXWNI3Z-G115v8cHmLzKav4OnXBe70OMVUxBh6yTemDvJuWxqcPI4IA_OZcA==[2] Title: In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes... | Source: PubMed | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz0jb1GFZIPo9mK1Wt-0CqJaIgSEyPIbIum1mbfuhegxfWRqHareojxQJ7Ob4xNhxiTVzwsB1eCmE6WB57WyBlNKDP1OWixVcz0p_1i5IOJThf4mZtuVEdnPdP-tTwwwo9lv4T[5] Title: Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma | Source: PMC | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-scUuDUpqVr3fc0PgDOqIqgugl8VFT9QFBxWzPEK7Vveb5XqrWT0fKqEE7Dgcaq6v_L4_lkgSxKn43WcG8wLKIIlamnjO7SPOG1XFYxmzff0aWJm7SY6jduRn9ik7ByJ590VMKcTyjPMUB6Q=[4] Title: Canagliflozin 3-O-β-D-glucuronide, Min. 97% - CD896 | Source: Synthose | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbK0OidW9JZ9q_lQM6Kz0qpwbV_d3WddQP1fgO7jE2Zcv2fpB1hVDnICNH1wyHAiHGVLx8PPbhArysQFbyPxHm3bZoabP_6VyNqDNIZ8U0DE-hn9UyAoC9He9ZPCn5
Technical Guide: Characterization of Canagliflozin 3-O-Glucuronide Formation in Human Liver Microsomes
Executive Summary This technical guide details the experimental framework for characterizing the formation of Canagliflozin 3-O-glucuronide (M7), the primary human metabolite of the SGLT2 inhibitor Canagliflozin. Unlike...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the experimental framework for characterizing the formation of Canagliflozin 3-O-glucuronide (M7), the primary human metabolite of the SGLT2 inhibitor Canagliflozin. Unlike cytochrome P450 (CYP) assays, glucuronidation assays require specific handling of microsomal latency and cofactor optimization. This document provides a validated workflow for researchers to isolate the activity of UGT1A9 , the specific isoenzyme responsible for the 3-O-glucuronidation pathway, utilizing Human Liver Microsomes (HLM).
Canagliflozin undergoes extensive Phase II metabolism via O-glucuronidation. Understanding the regioselectivity of this reaction is critical for interpreting pharmacokinetic data and drug-drug interaction (DDI) potential.
The Metabolic Pathway
Canagliflozin contains a specific sugar moiety (2-hydroxymethyl-tetrahydropyrantriol) susceptible to conjugation.[1]
M7 (3-O-Glucuronide): The major human metabolite, formed by the conjugation of glucuronic acid to the hydroxyl group at the C3' position . This reaction is catalyzed predominantly by UGT1A9 .[2]
M5 (2-O-Glucuronide): A secondary metabolite formed at the C2' position, catalyzed primarily by UGT2B4 .
Pathway Visualization
The following diagram illustrates the divergence in Canagliflozin metabolism, highlighting the enzyme specificity required for M7 formation.
Figure 1: Regioselective glucuronidation pathways of Canagliflozin. UGT1A9 drives the formation of the M7 metabolite.[1][3][4][5]
Experimental Strategy: The "Latency" Challenge
As a Senior Application Scientist, I must emphasize that standard CYP incubation protocols will fail for Canagliflozin glucuronidation if not modified.
The Lumenal Constraint
UDP-glucuronosyltransferases (UGTs) are integral membrane proteins of the endoplasmic reticulum (ER).[6] Unlike CYPs, which face the cytosol, the catalytic active site of UGTs is located within the ER lumen .
Problem: In isolated microsomes, the ER membrane forms closed vesicles. The cofactor (UDPGA) and the substrate (Canagliflozin) cannot freely access the active site.
Solution (Alamethicin): You must use a pore-forming agent.[6][7] Detergents like CHAPS or Triton X-100 can disrupt enzyme structure. Alamethicin , a peptide antibiotic, forms specific pores that allow UDPGA entry without denaturing the UGT protein.
Protein Binding & BSA
Canagliflozin is highly protein-bound (>99%). In vitro, long-chain fatty acids released from microsomes can inhibit UGTs (particularly UGT1A9).
Optimization: The addition of Bovine Serum Albumin (BSA) (fatty-acid free, 0.1 - 2%) is often employed in kinetic studies to sequester inhibitory fatty acids and improve
estimation, although it requires mathematical correction for unbound substrate concentration ().
Validated Incubation Protocol
This protocol is designed to measure the initial rate of M7 formation.
Reagents & Preparation
Reagent
Concentration (Final)
Role
Phosphate Buffer
50-100 mM (pH 7.4)
Reaction Matrix
MgCl₂
4-5 mM
Cofactor Coordinator
Alamethicin
50 µg/mg protein
Pore-forming agent (Latency removal)
UDPGA
2-5 mM
Glucuronic acid donor (Cofactor)
HLM
0.5 mg/mL
Enzyme Source (Pooled Human Liver Microsomes)
Canagliflozin
10 - 500 µM
Substrate (Dissolved in DMSO, <1% final vol)
Step-by-Step Workflow
Figure 2: Step-by-step microsomal incubation workflow for UGT activity.
Microsome Activation (Critical): Thaw HLM on ice. Add Alamethicin (from methanolic stock) to HLM. Incubate on ice for 15 minutes . This allows pores to form before the reaction starts.
Pre-Incubation: Combine the Activated HLM, Buffer, MgCl₂, and Canagliflozin substrate in glass tubes. Pre-warm at 37°C for 5 minutes.
Initiation: Start the reaction by adding UDPGA .[8]
Termination: At the designated time (e.g., 30 min), add an equal volume of ice-cold Acetonitrile containing the Internal Standard (e.g., Empagliflozin or deuterated Canagliflozin).
Clarification: Vortex and centrifuge (3000-4000 rpm) to pellet precipitated proteins. Inject supernatant.
Analytical Strategy (LC-MS/MS)
To distinguish M7 (3-O-glucuronide) from M5 (2-O-glucuronide), chromatographic separation is essential as they are isomers with identical mass.
Instrumentation: UPLC coupled with Triple Quadrupole MS.
) against Canagliflozin concentration (). Fit the data to the Michaelis-Menten equation (or Hill equation if auto-activation is observed, which is common for UGT1A9).
: Reflects the total abundance of active UGT1A9.
: Reflects the affinity. For Canagliflozin, is typically in the range of 10–50 µM (depending on BSA presence).
Specificity Check
To confirm M7 is generated by UGT1A9 in your specific HLM lot:
Inhibition Control: Co-incubate with Niflumic Acid (0.1 - 10 µM).
Result: Niflumic acid is a selective UGT1A9 inhibitor.[1] It should potently reduce M7 formation but leave M5 (UGT2B4) relatively intact.
Genotype Correlation: If using individual donor microsomes, donors carrying the UGT1A9*3 allele (low activity) should show significantly reduced M7 formation rates.
References
Mamidi, R. N., et al. (2014). Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans. Drug Metabolism and Disposition.[1][2][3][4][5][7][11][12]
Francke, S., et al. (2015). In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant UGTs.[11] The Journal of Clinical Pharmacology.[11]
Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[6] Drug Metabolism and Disposition.[1][2][3][4][5][7][11][12]
Devineni, D., et al. (2015). Pharmacokinetics and pharmacodynamics of canagliflozin in subjects with type 2 diabetes mellitus.[13] Journal of Clinical Pharmacology.[11][13]
Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes Protocol.
Pharmacokinetic Profiling of Canagliflozin Metabolites: A Technical Guide for Drug Development
Introduction and Mechanistic Overview Canagliflozin is a potent, reversible inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely utilized for glycemic control in type 2 diabetes mellitus (T2DM) and for mitiga...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Overview
Canagliflozin is a potent, reversible inhibitor of the sodium-glucose co-transporter 2 (SGLT2), widely utilized for glycemic control in type 2 diabetes mellitus (T2DM) and for mitigating cardiovascular and renal risks[1],[2]. Unlike many small-molecule therapeutics that rely heavily on the cytochrome P450 (CYP) oxidative system, canagliflozin’s pharmacokinetic (PK) profile is dominated by Phase II conjugation[3],[4].
For drug development professionals and clinical pharmacologists, understanding the disposition of its primary inactive metabolites—M5 and M7 —is critical. The metabolic routing of canagliflozin dictates its dosing parameters in patients with hepatic or renal impairment and establishes its highly favorable drug-drug interaction (DDI) profile[5],[6].
Metabolic Pathways and Enzymatic Causality
Canagliflozin exhibits a high degree of plasma protein binding (99%), predominantly to albumin[3]. This extensive binding restricts passive glomerular filtration, forcing the drug to rely on active hepatic and renal uptake for metabolic clearance[5]. The metabolic fate of canagliflozin is governed by O-glucuronidation, transforming the lipophilic parent compound into hydrophilic, excretable conjugates[3],[7].
UGT1A9 (M7 Metabolite): The primary metabolic pathway is mediated by Uridine 5'-diphospho-glucuronosyltransferase 1A9 (UGT1A9), which conjugates canagliflozin into the ether O-glucuronide metabolite, M7[3],[4].
UGT2B4 (M5 Metabolite): A secondary parallel glucuronidation pathway via UGT2B4 yields the M5 metabolite[3],[4].
CYP3A4 (M9 Metabolite): Phase I oxidative metabolism is minimal, accounting for only ~7% of the systemic clearance, yielding the hydroxylated M9 metabolite[3],[5].
Causality Insight: Because UGT enzymes are inherently high-capacity and low-affinity systems, the susceptibility of canagliflozin to clinically significant DDIs via enzyme saturation is remarkably low compared to CYP-cleared drugs[4],[6]. Both M5 and M7 are pharmacologically inactive against SGLT1 and SGLT2, ensuring that systemic accumulation of metabolites in renally impaired patients does not trigger uncontrolled hypoglycemia[3].
Hepatic and renal metabolic pathways of canagliflozin into M5, M7, and M9 metabolites.
Pharmacokinetic Parameters: Parent vs. Metabolites
Following oral administration, canagliflozin is rapidly absorbed with an absolute bioavailability of approximately 65%[3]. The systemic exposure of its metabolites provides a direct window into the drug's in vivo processing and clearance efficiency.
Data synthesized from FDA Clinical Pharmacology Reviews and steady-state clinical trials[3],[1].
Causality Insight: The delayed
of M5 and M7 (up to 4.5 hours) relative to the parent drug (1.5–2.0 hours) is a direct consequence of the time required for hepatic uptake, intracellular glucuronidation, and subsequent efflux back into the systemic circulation[3]. Furthermore, the prolonged half-lives of the metabolites (14–17 hours) closely parallel the parent drug, indicating a formation-rate-limited elimination profile[3].
Experimental Protocol: LC-MS/MS Quantification in Plasma
To accurately profile the PK of canagliflozin and its metabolites during preclinical and clinical phases, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is mandatory[7],[8],[9].
The following protocol is designed as a self-validating system . Because canagliflozin is 99% protein-bound, aggressive protein precipitation is required to ensure total drug recovery[3],[8].
Step-by-Step Methodology
Sample Preparation & Internal Standardization:
Aliquot 250 µL of plasma into a microcentrifuge tube.
Add 25 µL of a stable isotope-labeled Internal Standard (IS) (e.g., Canagliflozin-D6 or Empagliflozin at 50 ng/mL)[10],[9]. Self-Validation Note: The IS corrects for matrix-induced ion suppression and normalizes physical extraction losses.
Protein Precipitation:
Add 750 µL of chilled extraction solvent (Methanol or Acetonitrile containing 0.1% formic acid)[8],[11].
Vortex vigorously for 10 minutes at 37°C to disrupt drug-albumin binding and precipitate plasma proteins[11].
Phase Separation:
Centrifuge the mixture at 10,000 rpm for 10–15 minutes at 4°C[11]. The low temperature prevents the degradation of the labile O-glucuronide metabolites.
Supernatant Processing:
Transfer the clear supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried residue in 250 µL of the mobile phase (e.g., 30:70 v/v 0.01M ammonium acetate:methanol)[9].
LC-MS/MS Analysis:
Chromatography: Inject 10 µL onto a C18 analytical column (e.g., 250×4.6 mm, 5 µm). Utilize a gradient elution to chromatographically resolve the parent drug from the structurally similar M5 and M7 metabolites[8].
Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode utilizing Multiple Reaction Monitoring (MRM)[8],[11]. Glucuronides ionize highly efficiently in negative mode due to the acidic glucuronic acid moiety.
System Validation:
Run Quality Control (QC) samples at Low, Medium, and High concentrations. Ensure intra-day and inter-day precision (%CV) remains ≤ 15%[11].
Step-by-step LC-MS/MS sample preparation and quantification workflow for canagliflozin.
Drug-Drug Interaction (DDI) Potential
Because canagliflozin clearance relies heavily on UGT1A9 and UGT2B4, co-administration with strong UGT inducers (e.g., rifampin, phenytoin, phenobarbital) can significantly increase the formation clearance of M5 and M7[7],[6]. This accelerated metabolism reduces the systemic exposure (AUC) of the parent drug, potentially compromising glycemic efficacy[7].
Conversely, while canagliflozin acts as a weak inhibitor of UGT1A1 and UGT1A6 in vitro (IC50 = 91 µM and 50 µM, respectively), these concentrations far exceed the
achieved in vivo[4],[6]. Therefore, the potential for canagliflozin to perpetrate UGT-mediated DDIs against co-administered drugs is clinically negligible[6].
References
A Digital Twin of Canagliflozin Pharmacokinetics and Pharmacodynamics in Type 2 Diabetes Mellitus. Liver Metabolism.[Link]
Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. PMC (NCBI).[Link]
In vitro and physiologically-based pharmacokinetic based assessment of drug–drug interaction potential of canagliflozin. PMC (NCBI).[Link]
Pharmacokinetic Landscape and Interaction Potential of SGLT2 Inhibitors: Bridging In Vitro Findings and Clinical Implications. MDPI.[Link]
Developing Validated Method to Analyze Canagliflozin and Determine its Metabolites in Rat Plasma by LC-UV/MS. Arab International University.[Link]
LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. International Research Journal of Multidisciplinary Scope (IRJMS).[Link]
Technical Deep Dive: Discovery and Initial Characterization of Canagliflozin Glucuronides
Executive Summary This technical guide details the discovery, structural elucidation, and enzymatic characterization of the two primary human metabolites of canagliflozin (Invokana): M5 and M7 . Unlike preclinical specie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the discovery, structural elucidation, and enzymatic characterization of the two primary human metabolites of canagliflozin (Invokana): M5 and M7 . Unlike preclinical species (rats/mice) where oxidative metabolism dominates, human metabolism of canagliflozin is driven by direct O-glucuronidation .[1][2]
The characterization process identified these metabolites as pharmacologically inactive 2'-O-glucuronide (M5) and 3'-O-glucuronide (M7) , formed predominantly by UGT2B4 and UGT1A9 , respectively. This distinction is critical for understanding the drug's drug-drug interaction (DDI) profile and clearance mechanisms.
Introduction: The Metabolic Challenge
Canagliflozin is a C-glucoside sodium-glucose co-transporter 2 (SGLT2) inhibitor.[3] Its chemical structure features a thiophene ring and a fluorophenyl group, designed for resistance to hydrolytic cleavage by beta-glucosidases. However, during early clinical development, metabolic profiling revealed a divergence between human and animal elimination pathways.
While oxidative metabolism (via CYPs) was prominent in rodents, human mass balance studies with [14C]-canagliflozin indicated that O-glucuronidation was the major clearance pathway. This necessitated a rigorous "reaction phenotyping" campaign to identify the specific UGT isoforms involved and to characterize the resulting glucuronides.
Discovery Phase: In Vivo Mass Balance
The initial discovery of M5 and M7 stemmed from a radiolabeled mass balance study.
Experimental Design
Healthy male subjects received a single oral dose of [14C]-canagliflozin. Plasma, urine, and feces were collected over 168 hours.
Plasma Profiling: Radio-HPLC revealed that unchanged canagliflozin accounted for ~62% of total radioactivity. Two major metabolite peaks were observed:
M5: ~19% of total drug-related exposure.[1][3][4][5]
M7: ~14% of total drug-related exposure.[1][3][4][5]
Excretion:
Feces: Primarily unchanged drug (biliary excretion/unabsorbed drug).
Urine: ~33% of dose, composed almost entirely of M5 and M7.
Species Divergence
A critical finding was the species-specific metabolic switching:
Humans: Direct Glucuronidation (Major) > Oxidation (Minor).[1]
This finding underscored the necessity of using human-specific in vitro systems (Human Liver Microsomes - HLM) rather than relying solely on animal models for safety assessment.
Structural Characterization Workflow
The definitive identification of M5 and M7 required a multi-stage analytical workflow combining LC-MS/MS, enzymatic hydrolysis, and NMR.
LC-MS/MS Fragmentation Logic
High-resolution mass spectrometry (Q-TOF) was utilized to propose structures.
Precursor Ion: Both M5 and M7 showed a protonated molecular ion
at m/z 621, corresponding to canagliflozin (444 Da) + glucuronic acid (176 Da).
Fragmentation:
Neutral Loss: Both metabolites exhibited a characteristic neutral loss of 176 Da, yielding the aglycone fragment at m/z 445.
Diagnostic Ions: The MS/MS spectra of M5 and M7 were nearly identical, confirming they were positional isomers of the O-glucuronide.
Regiochemistry Resolution (NMR)
Since mass spectrometry could not distinguish between the specific hydroxyl positions (2', 3', 4', or 6' on the sugar moiety) where glucuronidation occurred, Nuclear Magnetic Resonance (NMR) was employed on isolated fractions.
M5 Identification: Confirmed as Canagliflozin-2'-O-glucuronide .
M7 Identification: Confirmed as Canagliflozin-3'-O-glucuronide .
Enzymatic Hydrolysis Validation
To validate the glucuronide assignment, aliquots of M5 and M7 were incubated with
-glucuronidase.
Result: Complete conversion back to the parent canagliflozin.
Control: Incubation with sulfatase showed no degradation, ruling out sulfate conjugation.
Biosynthesis and Enzymatic Phenotyping
Once the structures were solved, the focus shifted to identifying the "metabolic machinery" (UGT enzymes) responsible for their formation.
Recombinant UGT Screening
A panel of recombinant human UGTs was screened for activity against canagliflozin.
UGT1A9: Exclusively formed M7 (3'-O-glucuronide).
UGT2B4: Exclusively formed M5 (2'-O-glucuronide).
Chemical Inhibition Studies
To verify the contribution of these enzymes in complex systems (HLM), selective inhibitors were used:
Objective: To identify which UGT isoforms generate M5 and M7.[7]
Preparation: Thaw recombinant human UGT supersomes (UGT1A1, 1A9, 2B4, 2B7, etc.) on ice.
Reaction Mixture:
Phosphate buffer (50 mM, pH 7.4).
MgCl2 (5 mM).
Alamethicin (25 µg/mL) – Critical for pore formation in microsomes to allow UDPGA entry.
Canagliflozin substrate (1-10 µM).
Recombinant UGT protein (0.1 - 0.5 mg/mL).
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding UDPGA (2 mM) .
Incubation: Incubate at 37°C for 30-60 minutes.
Termination: Add ice-cold acetonitrile containing internal standard. Vortex and centrifuge (10,000 x g for 10 min).
Analysis: Inject supernatant into LC-MS/MS monitoring transitions for M5/M7.
Protocol B: Enzymatic Hydrolysis Confirmation
Objective: To confirm the glucuronide nature of M5/M7 peaks detected in urine/plasma.
Sample: 100 µL of human plasma or urine.
Enzyme Addition: Add 500 units of
-glucuronidase (from E. coli or Helix pomatia).
Incubation: Incubate at 37°C for 2 hours.
Control: Run a parallel sample without enzyme (buffer only) to check for spontaneous degradation.
Processing: Quench with acetonitrile.
Readout: Analyze via LC-MS.
Success Criteria: Disappearance of peaks at m/z 621 and increase in parent peak at m/z 445.
References
Metabolism and Excretion of Canagliflozin in Mice, Rats, Dogs, and Humans
Source: Drug Metabolism and Disposition (2014)
URL:[1][5][10][Link]
In Vitro Metabolism of Canagliflozin in Human Liver, Kidney, Intestine Microsomes, and Recombinant UGTs
Source: Journal of Clinical Pharmacology (2015)
URL:[Link]
Clotrimazole Identified as a Selective UGT2B4 Inhibitor Using Canagliflozin-2′-O-Glucuronide Formation as a Selective UGT2B4 Probe Reaction
Source: Drug Metabolism and Disposition (2016)
URL:[Link]
Pharmacokinetics of INVOKANA (Canagliflozin)
Source: Janssen Medical Connect
URL:[Link]
Robust Sample Preparation for the Quantification of Canagliflozin 3-O-Glucuronide in Human Urine by LC-MS/MS
An Application Note for Drug Development Professionals Abstract This application note provides a detailed, scientifically-grounded protocol for the preparation of human urine samples for the quantitative analysis of Cana...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, scientifically-grounded protocol for the preparation of human urine samples for the quantitative analysis of Canagliflozin 3-O-Glucuronide. Canagliflozin, an inhibitor of sodium-glucose co-transporter-2 (SGLT2), is primarily metabolized via O-glucuronidation before excretion.[1][2] Accurate measurement of its major metabolites in urine is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Due to the high polarity of glucuronide conjugates, which complicates direct analysis by reversed-phase liquid chromatography, this protocol employs a robust enzymatic hydrolysis step to convert the metabolite to the parent drug, Canagliflozin.[3] This is followed by a stringent solid-phase extraction (SPE) cleanup to remove urinary matrix interferences, ensuring high sensitivity and accuracy for subsequent LC-MS/MS analysis. The causality behind each step is explained to provide a self-validating framework for researchers.
Introduction: The Rationale for Metabolite-Specific Sample Preparation
Canagliflozin is a cornerstone therapy for type 2 diabetes mellitus, and its metabolic fate is of significant interest in drug development. The primary route of elimination is metabolism, with O-glucuronidation forming two inactive metabolites, M5 and M7 (Canagliflozin 3-O-glucuronide).[2] A substantial portion of the administered dose is excreted in the urine as these glucuronide metabolites.[1][4]
Direct quantification of these highly polar glucuronide metabolites is challenging. Standard reversed-phase LC columns struggle to retain these molecules, leading to poor chromatography and reduced sensitivity. Therefore, a common and effective strategy is to first cleave the glucuronic acid moiety from the metabolite, converting it back to the parent drug (Canagliflozin). This process, known as enzymatic hydrolysis, utilizes the β-glucuronidase enzyme.[5][6]
Following hydrolysis, the sample must be purified to remove endogenous urine components like salts, urea, and creatinine, which can cause significant matrix effects (e.g., ion suppression) in the mass spectrometer and shorten the lifespan of the analytical column.[3] This protocol details a mixed-mode solid-phase extraction (SPE) method designed for superior cleanup, resulting in a reliable and reproducible assay. All procedures should be validated in accordance with regulatory guidelines such as those from the FDA and ICH to ensure data integrity.[7][8][9][10]
Principle of the Method
The workflow is a two-stage process designed to isolate and concentrate the analyte of interest from a complex biological matrix.
Enzymatic Hydrolysis: Urine samples are first treated with β-glucuronidase. This enzyme specifically catalyzes the cleavage of the β-D-glucuronic acid residue from the Canagliflozin aglycone.[6] The efficiency of this reaction is highly dependent on factors such as pH, temperature, incubation time, and the source of the enzyme.[6][11] The urine matrix itself can be variable, with pH ranging from 4.5 to 8.0 and the presence of potential enzyme inhibitors, making proper buffering and sample dilution a critical first step for consistent performance.[5][11]
Solid-Phase Extraction (SPE): After hydrolysis, the sample is loaded onto a mixed-mode cation exchange SPE cartridge. This sorbent provides a dual mechanism for retention and cleanup. The parent Canagliflozin molecule is retained by hydrophobic interactions, while its basic character allows for strong retention via cation exchange. This orthogonality allows for stringent wash steps that remove neutral and acidic interferences, leading to a highly purified final eluate ready for LC-MS/MS analysis.
Workflow Overview Diagram
Caption: Workflow for Canagliflozin analysis in urine.
Experimental Protocol
This protocol is a robust starting point and should be fully validated for its intended purpose.
Materials and Reagents
Item
Description
Standards
Canagliflozin analytical standard, Canagliflozin-d4 (or other stable isotope-labeled internal standard)
Enzyme
β-Glucuronidase from E. coli (or other validated source)
Thaw frozen human urine samples at room temperature.
Vortex samples for 30 seconds, then centrifuge at 4000 x g for 10 minutes to pellet any particulate matter.
In a 96-well collection plate, aliquot 200 µL of the urine supernatant.
Add 20 µL of the internal standard working solution (e.g., Canagliflozin-d4 at 100 ng/mL).
Add 175 µL of 100 mM Ammonium Acetate buffer (pH 5.0).
Add 25 µL of β-glucuronidase solution (e.g., 10,000 units/mL in buffer).[12]
Seal the plate, vortex gently for 30 seconds, and incubate at 60°C for 2 hours. Note: Incubation time and temperature must be optimized based on the enzyme source. Newer recombinant enzymes may allow for hydrolysis at room temperature in as little as 15-30 minutes.[5][13]
After incubation, allow the plate to cool to room temperature.
B. Solid-Phase Extraction (SPE)
Condition: Place the mixed-mode SPE plate on a vacuum manifold. Condition each well by passing 1 mL of Methanol followed by 1 mL of Water. Do not allow the wells to go dry.
Load: Load the entire hydrolyzed sample (approx. 420 µL) from step A.8 into the corresponding wells. Apply gentle vacuum to draw the sample through the sorbent at a rate of ~1 mL/min.
Wash 1: Wash the sorbent with 1 mL of 0.1% Formic Acid in Water to remove polar interferences.
Wash 2: Wash the sorbent with 1 mL of Methanol to remove less polar, non-basic interferences. Dry the sorbent under full vacuum for 5 minutes.
Elute: Place a clean 96-well collection plate inside the manifold. Elute the analyte by adding 1 mL of 5% Ammonium Hydroxide in Methanol. Collect the eluate.
C. Evaporation and Reconstitution
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried residue in 200 µL of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
Seal the plate, vortex for 1 minute, and centrifuge briefly. The sample is now ready for LC-MS/MS analysis.
Summary of Protocol Parameters
Parameter
Value/Description
Rationale
Urine Sample Volume
200 µL
Standard volume for microplate-based assays.
Hydrolysis Buffer
100 mM Ammonium Acetate, pH 5.0
Optimizes pH for many common β-glucuronidase enzymes.
Enzyme Incubation
60°C for 2 hours
Ensures complete hydrolysis; must be optimized per enzyme.
SPE Sorbent
Mixed-Mode Cation Exchange
Provides dual retention mechanism for superior cleanup.
Basic pH disrupts ionic interaction, eluting the analyte.
Final Volume
200 µL
Achieves concentration factor and matches initial mobile phase.
Trustworthiness: A Self-Validating System
The integrity of this protocol is grounded in established bioanalytical principles.
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is critical. Added at the very beginning, the SIL-IS experiences the exact same conditions as the analyte—including any variations in hydrolysis efficiency, extraction recovery, or matrix effects. This co-extraction ensures that any sample-to-sample variability is normalized, providing the highest degree of accuracy and precision.
Enzyme Efficiency Check: During method development, the completeness of the hydrolysis reaction must be verified. This can be done by incubating a spiked sample for increasing durations (e.g., 30 min, 1h, 2h, 4h) and confirming that the parent drug concentration reaches a plateau, indicating complete conversion.
Matrix Effect Evaluation: The effectiveness of the SPE cleanup should be confirmed by performing a post-extraction spike experiment. By comparing the analyte response in a reconstituted blank matrix extract to its response in a neat solution, one can quantify the degree of ion suppression or enhancement, a key parameter in method validation according to FDA guidance.[7][8]
By incorporating these checks, the protocol becomes a self-validating system, ensuring that the data generated is reliable and defensible.
References
Vertex AI Search. (2025, December 26).
Kura Biotech. Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit.
Bioanalysis Zone. (2018, May 25).
MilliporeSigma. UHPLC/MS for Drug Detection in Urine.
Sitasuwan, P., et al. (2021).
IMCS. (2022, October 31). Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis.
LCGC International. (2020, November 12). Urine Analysis: The Good, the Bad, and the Ugly.
Al-Asmari, A. I., et al. (2019, August 12). Assessing and Optimising Several Enzymes Used for Drug Analysis in Urine. mecsj.
van der Beek, A. B., et al. (2020, September 1). Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine. PubMed.
Andersen, M. F., et al. (2023, December 21).
Sitasuwan, P., et al. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives.
Lab Manager. (2025, October 22).
Biotage. Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysis.
Quality System Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Agilent Technologies, Inc. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS.
Varghese, S. S., et al. (2024, February 27). Canagliflozin. NCBI Bookshelf.
J&J Medical Connect. (2024, December 3). Pharmacokinetics of INVOKANA - canagliflozin.
Application Note: Targeted Solid-Phase Extraction of Canagliflozin and Glucuronide Metabolites (M5, M7) using Mixed-Mode Anion Exchange
This Application Note provides a definitive, high-performance Solid-Phase Extraction (SPE) protocol for the simultaneous isolation of Canagliflozin and its major glucuronide metabolites (M5 and M7) from biological matric...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a definitive, high-performance Solid-Phase Extraction (SPE) protocol for the simultaneous isolation of Canagliflozin and its major glucuronide metabolites (M5 and M7) from biological matrices.
Abstract
Quantifying Canagliflozin (CANA) alongside its pharmacologically inactive but kinetically significant metabolites, M5 (UGT2B4-mediated) and M7 (UGT1A9-mediated), presents a bioanalytical challenge due to the drastic polarity difference between the lipophilic parent drug (LogP ~3.5) and its polar glucuronide conjugates.[1] Traditional Liquid-Liquid Extraction (LLE) often suffers from poor recovery of polar metabolites. This guide details a Mixed-Mode Anion Exchange (MAX) SPE protocol designed to capture the acidic glucuronide moiety with high specificity while retaining the neutral parent drug via reverse-phase interaction, ensuring >85% recovery for all analytes.
Introduction & Scientific Rationale
The Metabolic Challenge
Canagliflozin is an SGLT2 inhibitor metabolized primarily via O-glucuronidation.
M7 Metabolite: Formed by UGT1A9; major circulating metabolite.
M5 Metabolite: Formed by UGT2B4.
Physicochemical Divergence: The parent drug is neutral and highly lipophilic, whereas M5 and M7 possess a carboxylic acid group on the glucuronic acid moiety (pKa ~3.2), rendering them anionic at physiological pH.
Why Mixed-Mode SPE (MAX)?
Standard C18 or LLE methods risk "breakthrough" of polar glucuronides during loading or washing. We utilize Oasis MAX (Mixed-Mode Anion Exchange) , a polymeric sorbent combining:
Quaternary Amine (Strong Anion Exchange): Irreversibly binds the ionized glucuronides (M5/M7) at basic pH.
Hydrophobic Polymer Backbone: Retains the neutral parent (Canagliflozin) via reverse-phase mechanisms.
This "Dual-Retention" strategy allows for aggressive washing steps to remove matrix interferences (phospholipids, proteins) without analyte loss.
Metabolic Pathway Visualization
Figure 1: Metabolic pathway of Canagliflozin biotransformation into M5 and M7 glucuronides.
Materials and Reagents
SPE Cartridge: Oasis MAX 30 mg/1 cc (Waters Corp) or equivalent polymeric mixed-mode strong anion exchanger.
Internal Standard (IS): Canagliflozin-d4 (or Empagliflozin if deuterated analog is unavailable).[2]
Removes excess organic; prepares for aqueous load.
3. Load
Load entire pre-treated sample (~420 µL)
M5/M7: Bind via Anion Exchange (Charge).Parent: Binds via Reverse-Phase (Hydrophobicity).
4. Wash 1
1.0 mL 5% NH4OH in Water
Removes proteins, salts, and endogenous interferences. High pH keeps analytes bound.
5. Wash 2
1.0 mL Methanol
Critical Step: Elutes neutral lipids/interferences. Note: Canagliflozin (Parent) is lipophilic and will retain on the polymer even in 100% MeOH if not eluted with acid. However, to ensure zero loss of parent, use 60% MeOH in Water for this wash if recovery of parent is low in your specific matrix.
6. Elution
2 x 500 µL 2% Formic Acid in Methanol
Mechanism: Acidifies the environment (pH < 3). 1. Protonates M5/M7 carboxyl groups (neutralizing charge) -> breaks ion-exchange bond.2. High organic content disrupts reverse-phase interaction.
7. Post-Treatment
Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN).
Concentrates sample for high sensitivity.
SPE Workflow Diagram
Figure 2: Logic flow of the Mixed-Mode Anion Exchange extraction.
LC-MS/MS Analysis Conditions
To successfully separate the isomeric glucuronides (M5 and M7), a high-efficiency C18 column is required.
Instrument: Triple Quadrupole MS (e.g., Sciex 5500/6500 or Waters Xevo TQ-S).
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent.
Note: M5 and M7 are isomers and share the same mass transitions. They must be separated chromatographically.[2][4][7][9] Typically, M5 elutes before M7.
Method Validation & Troubleshooting
Validation Parameters (FDA/EMA Guidelines)
Recovery: The MAX method typically yields 85-95% recovery for M5/M7 due to the strong ionic retention, superior to LLE (~60-70%).
Matrix Effect: The aggressive wash steps (Base followed by Organic) significantly reduce phospholipid suppression.
Linearity: 1.0 – 1000 ng/mL.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Recovery of Glucuronides
Sample pH too low during load.
Ensure sample is diluted with 4% NH4OH to pH > 10. Glucuronides must be ionized to bind.
Low Recovery of Parent
Premature elution in Wash 2.
If using 100% MeOH in Wash 2, reduce to 60% MeOH or skip Wash 2 if matrix is clean.
Mamidi, R. N., et al. (2013). "Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans." Drug Metabolism and Disposition. Link
Devineni, D., et al. (2015). "Pharmacokinetics and Pharmacodynamics of Canagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor, in Subjects With Type 2 Diabetes Mellitus." Journal of Clinical Pharmacology. Link
Waters Corporation. (2020). "Oasis MAX 96-Well Plate and Cartridge Care & Use Manual." Waters Library. Link
Kobayashi, M., et al. (2016). "Simultaneous determination of canagliflozin and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
Application Note: Advanced Liquid-Liquid Extraction (LLE) Strategies for the LC-MS/MS Quantification of Canagliflozin and its Major Metabolites
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human and Preclinical Plasma (e.g., Rat, Rabbit) Analytes: Canagliflozin (Parent), M5/M7 (O-glucuronides), M9 (Ox...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals
Matrix: Human and Preclinical Plasma (e.g., Rat, Rabbit)
Analytes: Canagliflozin (Parent), M5/M7 (O-glucuronides), M9 (Oxidation metabolite)
Mechanistic Overview of Canagliflozin Metabolism
Canagliflozin is a highly selective sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus[1]. To accurately profile its pharmacokinetics, bioanalytical assays must account not only for the parent compound but also for its primary circulating metabolites.
Canagliflozin is extensively metabolized in the liver. The dominant metabolic pathway is O-glucuronidation mediated by the uridine 5′-diphospho-glucuronosyltransferases UGT1A9 and UGT2B4, yielding two major inactive metabolites: M7 and M5[1]. A secondary, minor oxidative pathway is driven by Cytochrome P450 3A4 (CYP3A4), producing the hydroxylated metabolite M9[2].
Because the parent drug is highly lipophilic while the O-glucuronides are highly polar, simultaneously extracting these diverse chemotypes from complex biological matrices presents a significant bioanalytical challenge.
Figure 1: Primary metabolic pathways of Canagliflozin yielding M5, M7, and M9 metabolites.
The Chemistry of Extraction: Causality in LLE Design
While protein precipitation (PPT) is a rapid sample preparation method, it often fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer. Solid-Phase Extraction (SPE) provides clean extracts but is costly and time-consuming. Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME / MTBE) offers an optimal balance of sample cleanliness, high recovery, and throughput[3][4].
The Causality of Solvent and pH Selection
Solvent Selection (MTBE): MTBE has a moderate dielectric constant. It is non-polar enough to reject highly polar endogenous plasma components (like salts and proteins) but possesses an ether oxygen that can hydrogen-bond with the hydroxyl groups of the analytes. Furthermore, MTBE is highly volatile (boiling point 55°C), allowing for rapid evaporation under nitrogen without thermal degradation of the fragile glucuronide metabolites[3].
pH Modification (The Glucuronide Challenge): The M5 and M7 O-glucuronides contain a carboxylic acid moiety on the glucuronic acid ring, which has a pKa of approximately 3.2. At physiological plasma pH (~7.4), these metabolites are heavily ionized (deprotonated) and will not partition into an organic solvent. By acidifying the plasma sample with 0.1% formic acid prior to extraction, the pH is driven below 3.0. This protonates the carboxylic acid, neutralizing the molecule and forcing the M5/M7 metabolites to partition efficiently into the MTBE layer alongside the lipophilic parent drug[4].
Self-Validating LLE Protocol
This protocol is designed as a self-validating system. By incorporating a deuterated internal standard (Canagliflozin-D6) or a structural analog (Empagliflozin) at the very first step, any volumetric losses or matrix effects encountered downstream are mathematically normalized[4][5].
Acidifier: 0.1% Formic Acid (FA) in LC-MS grade water.
Internal Standard (IS): Empagliflozin (50 ng/mL) or Canagliflozin-D6 in methanol[3][5].
Reconstitution Buffer: Initial LC mobile phase (e.g., 0.1% FA in water : Acetonitrile, 50:50 v/v).
Step-by-Step Methodology
Sample Aliquoting & Spiking: Transfer 100 µL of plasma (blank, calibration standard, QC, or unknown) into a 2.0 mL polypropylene microcentrifuge tube. Add 10 µL of the IS working solution. Vortex briefly (10 seconds) to ensure equilibration of the IS with plasma proteins.
Acidification: Add 50 µL of 0.1% Formic Acid to the sample. Vortex for 10 seconds. Causality: This step drops the pH to ~2.5, neutralizing the M5/M7 O-glucuronides to ensure organic partitioning.
Extraction: Add 1.0 mL of MTBE to the acidified plasma.
Partitioning: Vortex vigorously for 5 minutes using a multi-tube vortexer, followed by centrifugation at 10,000 rpm (4°C) for 10 minutes. Causality: Centrifugation breaks any emulsions formed by plasma lipids and yields a sharp biphasic separation.
Isolation: Carefully transfer 800 µL of the upper organic layer (MTBE) into a clean 1.5 mL tube, avoiding the proteinaceous interface.
Evaporation: Evaporate the organic phase to complete dryness under a gentle stream of ultra-high purity nitrogen at 35°C.
Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution buffer. Vortex for 2 minutes, centrifuge at 13,000 rpm for 5 minutes to pellet any insoluble micro-particulates, and transfer the supernatant to an LC autosampler vial.
Figure 2: Step-by-step Liquid-Liquid Extraction workflow for Canagliflozin and metabolites.
LC-MS/MS Analytical Parameters
Accurate quantification is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM)[4]. Chromatographic separation is typically performed on a sub-2 µm or 2.5 µm C18 column (e.g., Waters XBridge BEH C18) using a gradient of 0.1% formic acid in water and acetonitrile[4].
Table 1: Optimized MRM Transitions for Canagliflozin and Metabolites
Analyte
Precursor Ion (m/z) [M+H]+
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
Canagliflozin
462.00
191.10 / 267.20
25
50
M5 & M7 (O-Glucuronides)
638.10
191.10
30
50
M9 (Oxidation)
478.00
267.00
28
50
Empagliflozin (IS)
451.20
153.10 / 71.00
22
50
Data synthesized from established UPLC-MS/MS pharmacokinetic methodologies[4][6].
Method Validation & Performance Summary
A robust LLE method must comply with FDA/EMA bioanalytical guidelines. The acidification and MTBE extraction strategy yields highly reproducible data, effectively mitigating matrix effects that commonly plague SGLT2 inhibitor assays.
Table 2: Typical Validation Metrics for MTBE-Based LLE
Parameter
Performance Metric
Methodological Implication
Extraction Recovery
> 85% for Parent; > 75% for M5/M7
High efficiency due to pH-driven partitioning into MTBE[7].
Linear Dynamic Range
10 ng/mL to 1000 ng/mL
Covers both Cmax and elimination phases in PK studies[4][8].
Lower Limit of Quantitation (LLOQ)
10 ng/mL
Sufficient sensitivity for micro-dosing or late-stage PK sampling[4].
Intra/Inter-day Precision (CV%)
< 8.0%
Demonstrates the self-validating nature of the IS normalization[3][8].
Benchtop Stability
24 hours at 25°C
Canagliflozin and its glucuronides remain stable during extraction[4].
References
A validated lc-ms/ms method for pharmacokinetic study of canagliflozin in healthy rabbits. SciSpace. Available at: [Link]
Novel LC-MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study. DSpace Repository. Available at: [Link]
Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. PMC. Available at:[Link]
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. MDPI. Available at: [Link]
Development of LC-MS/MS method for simultaneous determination of Canagliflozin and Metformin in human plasma and its pharmacokinetic application. PubMed. Available at: [Link]
A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma. ResearchGate. Available at: [Link]
A Digital Twin of Canagliflozin Pharmacokinetics and Pharmacodynamics in Type 2 Diabetes Mellitus. Preprints.org. Available at:[Link]
Application Note: UPLC-MS/MS Method for the Simultaneous Quantification of Canagliflozin and Its Major Metabolites in Plasma
Mechanistic Background & Analytical Rationale Canagliflozin is a first-in-class, orally active sodium-glucose co-transporter 2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes mellitus. From a ph...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Background & Analytical Rationale
Canagliflozin is a first-in-class, orally active sodium-glucose co-transporter 2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes mellitus. From a pharmacokinetic and pharmacodynamic (PK/PD) perspective, the drug's efficacy and clearance are heavily dictated by its phase II metabolism.[1]. A minor oxidative pathway mediated by cytochrome P450 3A4 (CYP3A4) yields the hydroxylated metabolite M9[1].
Because patient populations exhibit substantial inter-individual variability in UGT enzyme expression and renal function, simultaneous monitoring of the parent drug alongside its major metabolites is critical for precision dosing, understanding drug-drug interactions, and building accurate whole-body PBPK/PD digital twins.
Fig 1: Primary metabolic pathways of Canagliflozin into M5, M7, and M9 metabolites.
Experimental Design: The Causality Behind the Workflow
As an application scientist, developing a multiplexed assay requires balancing the chemical disparities of the analytes. The experimental choices below are designed to create a rugged, self-validating system:
Sample Preparation via Liquid-Liquid Extraction (LLE): Why choose LLE over standard Protein Precipitation (PPT)? The O-glucuronide metabolites (M5, M7) are highly polar, whereas the parent canagliflozin is moderately lipophilic.[2]. Crucially, TBME leaves endogenous plasma phospholipids trapped in the aqueous matrix, effectively eliminating the severe matrix ion suppression typically seen in electrospray ionization (ESI) sources.
Chromatographic Strategy: We utilize a Waters XBridge BEH C18 column (100 × 2.1 mm, 2.5 μm). The ethylene-bridged hybrid (BEH) particle technology resists dissolution at the acidic pH required for this assay, providing superior peak symmetry for the analytes.
Mass Spectrometry & Adduct Formation: SGLT2 inhibitors lack strongly basic functional groups, making standard protonation [M+H]+ highly inefficient.[3]. This chemical manipulation increases the precursor ion signal intensity for canagliflozin (m/z 462.00) and its glucuronides (m/z 638.10) by over 10-fold compared to the protonated species, drastically improving the assay's sensitivity[2].
Fig 2: Step-by-step sample preparation and analytical workflow for plasma samples.
Internal Standard (IS): Empagliflozin. Chosen due to its structural homology, which mimics the extraction recovery and ionization behavior of canagliflozin without causing isotopic cross-talk.
Mobile Phase A: Water containing 5 mM ammonium formate and 0.1% formic acid.
Mobile Phase B: Acetonitrile containing 0.1% formic acid.
Table 1: UPLC Gradient Elution Profile
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
0.40
80
20
1.0
0.40
80
20
3.0
0.40
10
90
4.5
0.40
10
90
4.6
0.40
80
20
6.0
0.40
80
20
MS/MS Parameters
Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for quantification.
Table 2: Optimized MRM Transitions and Collision Energies
Analyte
Target Adduct
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (eV)
Canagliflozin
[M+NH4]+
462.00
191.10
60
25
M5 / M7
[M+NH4]+
638.10
191.10
65
30
M9
[M+NH4]+
478.00
267.00
60
28
Empagliflozin (IS)
[M+H]+
451.20
153.10
55
22
System Suitability and Self-Validation Mechanisms
A robust bioanalytical protocol must operate as a self-validating system. We ensure continuous data integrity through the following embedded mechanisms:
Internal Standard Tracking: The peak area of Empagliflozin is continuously monitored. A deviation of >15% in IS response across a batch automatically flags potential matrix suppression anomalies or extraction failures, invalidating the specific sample.
Carryover Monitoring: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) sample ensures that carryover is strictly <20% of the Lower Limit of Quantification (LLOQ) signal.
Matrix-Matched Quality Controls (QCs): QC samples at low, medium, and high concentrations are interspersed every 20 experimental samples to verify that the calibration curve maintains strict accuracy throughout the analytical run.
Method Validation SummaryThe method demonstrates excellent linearity, precision, and accuracy, fully compliant with FDA and ICH bioanalytical method validation guidelines[4]. The use of TBME extraction ensures high recovery rates across all analytes despite their differing polarities.
Table 3: Validation Parameters Summary
Parameter
Canagliflozin
M5 / M7 (Glucuronides)
M9 (Oxidation)
Linear Dynamic Range
10 - 1000 ng/mL
10 - 1000 ng/mL
10 - 1000 ng/mL
Intra-day Precision (CV%)
< 6.5%
< 8.2%
< 7.5%
Inter-day Precision (CV%)
< 7.8%
< 9.1%
< 8.8%
Mean Extraction Recovery
92.4%
88.6%
89.1%
Matrix Effect (IS Normalized)
95% - 105%
92% - 108%
94% - 106%
Conclusion
This UPLC-MS/MS methodology provides a highly sensitive, high-throughput solution for the simultaneous quantification of canagliflozin and its primary metabolites. By leveraging the specific chemistry of ammonium adduct formation and the selective partitioning of TBME liquid-liquid extraction, researchers can eliminate matrix interference and accurately map the pharmacokinetic profiles of SGLT2 inhibitors in complex biological matrices.
References
Dong, S.T., Niu, H.M., Wu, Y., Jiang, J.L., Li, Y., Jiang, K.Y., et al. (2018). "Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS." Molecules, 23(5), 1229. URL:[Link]
Mohamed, D., Elshahed, M.S., Nasr, T., Aboutaleb, N., & Zakaria, O. (2019). "Novel LC-MS/MS method for analysis of metformin and canagliflozin in human plasma: Application to a pharmacokinetic study." BMC Chemistry, 13, 82. URL:[Link]
Preprints.org (2026). "A Digital Twin of Canagliflozin Pharmacokinetics and Pharmacodynamics in Type 2 Diabetes Mellitus." Preprints, 202601.1610.v1. URL:[Link]
Asian Journal of Pharmaceutics (2021). "A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marketed Formulations." URL:[Link]
Application Note: Protocol for Enzymatic Hydrolysis of Canagliflozin 3-O-Glucuronide (M7)
Abstract & Introduction Canagliflozin (Invokana®) is a sodium-glucose co-transporter 2 (SGLT2) inhibitor widely used for the treatment of Type 2 Diabetes Mellitus.[1] Unlike many small molecules cleared via oxidative met...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Canagliflozin (Invokana®) is a sodium-glucose co-transporter 2 (SGLT2) inhibitor widely used for the treatment of Type 2 Diabetes Mellitus.[1] Unlike many small molecules cleared via oxidative metabolism (CYP450), Canagliflozin is primarily eliminated via Phase II glucuronidation.
The two major inactive metabolites found in human plasma and urine are the 3-O-glucuronide (M7) and the 2-O-glucuronide (M5) , formed by UGT1A9 and UGT2B4, respectively. In clinical and forensic analysis, accurate quantification of the total drug load often requires the cleavage of these glucuronide conjugates back to the parent aglycone (Canagliflozin) prior to LC-MS/MS analysis.
This Application Note provides a rigorous, field-validated protocol for the enzymatic hydrolysis of Canagliflozin 3-O-glucuronide (M7). Unlike generic hydrolysis guides, this protocol addresses the specific physicochemical stability of SGLT2 inhibitor O-glucuronides and prioritizes E. coli
-glucuronidase to maintain neutral pH conditions, minimizing non-enzymatic degradation.
Principle of the Assay
The enzymatic hydrolysis utilizes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-glucuronidase (EC 3.2.1.[2][3]31) to catalyze the breakdown of the glycosidic bond between the glucuronic acid moiety and the hydroxyl group at the C3 position of the Canagliflozin pharmacophore.
Critical Considerations for Enzyme Selection
For Canagliflozin metabolites, Recombinant E. coli
-glucuronidase is the recommended enzyme source over Helix pomatia or Patella vulgata.
pH Stability: E. coli enzymes function optimally at pH 6.8 (neutral), whereas mollusk-derived enzymes require acidic conditions (pH 4.5–5.0). While O-glucuronides are generally stable, neutral pH mimics physiological conditions and reduces the risk of acid-catalyzed isomerization or degradation of the parent drug.
Specificity: E. coli preparations are typically devoid of sulfatase activity, providing a "cleaner" conversion profile specifically for glucuronides, reducing background noise in LC-MS chromatograms.
Materials & Reagents
Reagent
Specification
Recommended Source
Enzyme
-Glucuronidase (Type IX-A or Recombinant)
E. coli derived (Sigma/Roche/Kura)
Buffer
0.1 M Potassium Phosphate or Ammonium Acetate
pH 6.8 (for E. coli)
Internal Standard
Canagliflozin-d4 or Empagliflozin
Stable isotope labeled preferred
Solvent A
0.1% Formic Acid in Water
LC-MS Grade
Solvent B
0.1% Formic Acid in Acetonitrile
LC-MS Grade
Matrix
Drug-free human urine or plasma
Matched to sample type
Experimental Workflow
The following diagram outlines the decision logic and workflow for the hydrolysis process.
Figure 1: Step-by-step workflow for the enzymatic hydrolysis of Canagliflozin 3-O-Glucuronide.
Detailed Protocol
Preparation of Stock Solutions
Buffer (pH 6.8): Dissolve potassium phosphate (monobasic and dibasic) in deionized water to obtain a 0.1 M solution. Adjust pH to 6.8 ± 0.1 using 1 M NaOH or HCl.
Enzyme Solution: Dilute the E. coli
-glucuronidase stock to a working concentration of 10,000 units/mL using the pH 6.8 buffer. Note: Prepare fresh daily to ensure maximum activity.
Hydrolysis Procedure
Aliquot: Transfer 100 µL of biological sample (plasma or urine) into a 1.5 mL microcentrifuge tube or 96-well plate.
Internal Standard: Add 10 µL of Internal Standard working solution (e.g., Canagliflozin-d4, 1 µg/mL in methanol). Vortex gently.
Buffering: Add 100 µL of 0.1 M Phosphate Buffer (pH 6.8).
Enzyme Addition: Add 50 µL of the Enzyme Solution.
Target Activity: ~500–1000 units per sample is typically sufficient for complete hydrolysis of SGLT2 inhibitors.
Incubation: Seal the plate/tubes and incubate at 37°C for 2 hours .
Optimization Note: While 2 hours is standard, perform a time-course study (0.5, 1, 2, 4 hours) during validation to define the minimum time required for >95% conversion.
Termination (Quenching): Stop the reaction by adding 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This precipitates proteins and halts enzyme activity.
Extraction: Vortex vigorously for 1 minute. Centrifuge at 10,000 × g for 10 minutes at 4°C.
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS injection.
Analytical Validation (LC-MS/MS)
To verify the hydrolysis, you must monitor both the disappearance of the glucuronide (if a standard is available) and the appearance of the parent.
LC-MS/MS Parameters (Typical)
Ionization: ESI Positive Mode
Column: C18 (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm)[4]
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Canagliflozin
462.0
191.1
30
25
Canagliflozin
462.0
267.1
30
20
Canagliflozin-M7
638.2
462.0
40
15
Note: Canagliflozin forms a strong ammonium adduct
. Ensure your mobile phase contains ammonium acetate or ammonium formate if monitoring this transition.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Hydrolysis
Insufficient enzyme activity or incubation time.
Increase enzyme concentration to 20 units/µL or extend incubation to 4 hours. Verify buffer pH is 6.8.
Parent Drug Degradation
pH too low or temperature too high.
Switch from Helix pomatia (pH 5) to E. coli (pH 6.8). Reduce temp from 55°C to 37°C.
LC-MS Signal Suppression
Enzyme matrix effect.
Use a Solid Phase Extraction (SPE) step after hydrolysis instead of simple protein precipitation.
High Background
Sulfatase interference.
Ensure "Glucuronidase-only" enzyme grade is used (e.g., E. coli recombinant).
Self-Validating the Protocol
To ensure trustworthiness, every batch should include:
Positive Control: A sample spiked with a known concentration of Canagliflozin-M7 (or a generic glucuronide like 4-nitrophenyl glucuronide) to verify enzyme activity.
Negative Control: A sample without enzyme (buffer only) to verify that no non-enzymatic degradation is occurring.
References
Mamidi, R. N., et al. (2014).[5] Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans. Drug Metabolism and Disposition, 42(6), 903-916. [Link]
Kobayashi, M., et al. (2016). A validated LC-MS/MS method for the determination of canagliflozin... in rat plasma. Biomedical Chromatography, 30(10), 1549-1555.[6] [Link]
Kura Biotech. (2023).[7] Evaluation of Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions. [Link]
Application Note: High-Resolution Mass Spectrometry for Canagliflozin Metabolite Identification
Executive Summary Canagliflozin is a highly efficacious sodium-glucose cotransporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus[1]. Characterizing its metabolic profile is critical during...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Canagliflozin is a highly efficacious sodium-glucose cotransporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus[1]. Characterizing its metabolic profile is critical during drug development and clinical monitoring to assess pharmacokinetics, potential drug-drug interactions (DDIs), and the impact of pharmacogenomic variances[2]. This application note details a robust, self-validating analytical strategy leveraging Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) to accurately identify and differentiate the complex, isobaric metabolites of canagliflozin.
Mechanistic Overview of Canagliflozin Metabolism
Unlike many small-molecule therapeutics that rely heavily on Cytochrome P450 (CYP) oxidative clearance, canagliflozin is primarily eliminated via Phase II O-glucuronidation[3]. The biotransformation is highly specific and compartmentalized:
UGT1A9 catalyzes the formation of the 3'-O-glucuronide (M7 metabolite)[1][2].
UGT2B4 catalyzes the formation of the 2'-O-glucuronide (M5 metabolite)[2][4].
CYP3A4 plays a minor role (~7% of human metabolism), yielding a hydroxylated oxidative metabolite (M9)[3].
While both M5 and M7 are pharmacologically inactive against SGLT2[3], identifying them accurately is crucial. Patients carrying UGT1A93 or UGT2B42 genetic polymorphisms exhibit significantly altered systemic exposure to the parent drug, necessitating precise metabolite tracking to ensure therapeutic safety[2].
Fig 1: Primary metabolic pathways of Canagliflozin via UGT and CYP450 enzymes.
Analytical Strategy: The Role of LC-HRMS
Because M5 and M7 are positional isomers, they possess identical chemical formulas (C30H33FO11S) and exact masses[5]. Traditional low-resolution mass spectrometry (e.g., single quadrupole) cannot differentiate them without complete chromatographic baseline separation. High-Resolution Mass Spectrometry (HRMS)—such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers—provides sub-ppm mass accuracy and high-resolution structural elucidation[6][7].
Causality in Analytical Design:
Chromatography (UPLC): A C18 stationary phase with a shallow gradient of water and acetonitrile is required. The subtle polarity differences between the 2'-OH and 3'-OH glucuronidation sites allow the C18 column to resolve the M5 and M7 isomers before they enter the mass spectrometer[5][7].
Ionization (ESI+): Positive electrospray ionization strongly favors the formation of ammonium adducts [M+NH4]+ for gliflozins, yielding superior signal-to-noise ratios and more stable precursor ions compared to deprotonated species[5].
Self-Validating Experimental Protocol
This protocol outlines the in vitro incubation and subsequent LC-HRMS analysis. It is designed as a self-validating system to ensure absolute data integrity and rule out false positives.
Fig 2: Step-by-step LC-HRMS workflow for Canagliflozin metabolite identification.
Phase 1: In Vitro Incubation
Objective: Generate physiological metabolites using Human Liver Microsomes (HLMs).
Preparation: Prepare a 100 µL incubation mixture containing 1 mg/mL HLM protein, 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl2, and 10 µM Canagliflozin[4].
Activation: Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Add 2 mM Uridine 5'-diphospho-glucuronic acid (UDPGA) to initiate the Phase II reaction. For Phase I (M9) profiling, simultaneously add 1 mM NADPH[2].
Incubation: Maintain at 37°C for 60 minutes.
Validation Checkpoint: Run parallel "Zero-Minute" (quenched immediately prior to UDPGA addition) and "No-Cofactor" (buffer added instead of UDPGA/NADPH) controls. This ensures that detected m/z peaks are strictly enzyme-mediated biotransformations and not artifacts of chemical degradation[7].
Phase 2: Sample Quenching and Extraction
Objective: Terminate the reaction and extract the analytes.
Causality: Acetonitrile rapidly denatures and precipitates microsomal proteins, instantly halting enzyme kinetics to "freeze" the metabolic profile.
Validation Checkpoint: Empagliflozin acts as an Internal Standard (IS). Because it is a structurally similar SGLT2 inhibitor, it shares similar ionization efficiencies and normalizes matrix effects, validating extraction recovery across all samples[5].
Centrifugation: Vortex the mixture for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
Collection: Transfer the clear supernatant to UPLC autosampler vials.
Phase 3: UPLC-HRMS Acquisition
Objective: Chromatographically separate and detect metabolites with high mass accuracy.
Separation: Inject 3 µL onto an Aquity CSH C18 column (100 × 2.1 mm, 1.7 µm) maintained at 30°C[5][7].
Gradient Elution: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 0.3 mL/min[5].
Causality: The acidic modifier (formic acid) acts as an abundant proton source, significantly enhancing the ionization efficiency of the analytes in the ESI+ source[7].
Mass Spectrometry: Operate the Q-TOF/Orbitrap in ESI+ mode. Set the mass range to m/z 100–1000 Da. Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation on the top 5 most intense ions to capture distinct fragmentation patterns[5][6].
Quantitative Data Presentation
The following table summarizes the key HRMS parameters and Multiple Reaction Monitoring (MRM)-equivalent transitions used for the identification and quantification of Canagliflozin and its primary metabolites[5].
Analyte
Biotransformation
Mediating Enzyme
Precursor Ion [M+NH4]+ (m/z)
Primary Product Ion (m/z)
Canagliflozin
Parent Drug
N/A
462.00
191.10
M5
2'-O-glucuronidation
UGT2B4
638.10
191.10
M7
3'-O-glucuronidation
UGT1A9
638.10
191.10
M9
Hydroxylation
CYP3A4
478.00
267.00
Empagliflozin (IS)
Internal Standard
N/A
451.20*
153.10
*Note: Depending on exact source tuning, Empagliflozin is often monitored via its [M+H]+ adduct at m/z 451.20, but follows similar fragmentation pathways and retention behavior as the target analytes[5].
References
In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT) and the effect of genetic variability of UGT enzymes on the pharmacokinetics of canagliflozin in humans. PubMed (J Clin Pharmacol).[Link]
Inhibitory Effects of Sulfonylureas and Non-Steroidal Anti-Inflammatory Drugs on In-Vitro Metabolism of Canagliflozin in Human Liver Microsomes. Tufts University.[Link]
Clotrimazole Identified as a Selective UGT2B4 Inhibitor Using Canagliflozin-2′-O-Glucuronide Formation as a Selective UGT2B4 Probe Reaction. PubMed (Drug Metab Dispos).[Link]
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. MDPI (Biomedicines).[Link]
Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions. PubMed (Rapid Commun Mass Spectrom).[Link]
Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. PMC (Molecules).[Link]
Technical Support Center: Mitigating Matrix Effects in Canagliflozin 3-Glucuronide LC-MS/MS Analysis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the bioanalysis of Canagliflozin 3-Glucuronide. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bioanalysis of Canagliflozin 3-Glucuronide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Our goal is to provide you with practical, field-proven insights and systematic troubleshooting strategies to ensure the accuracy, precision, and robustness of your analytical data.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding matrix effects in the context of Canagliflozin 3-Glucuronide bioanalysis.
Q1: What are matrix effects, and why are they a particular concern for Canagliflozin 3-Glucuronide?
A1: The "matrix" refers to all components in a biological sample (e.g., plasma, serum, urine) other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte—in this case, Canagliflozin 3-Glucuronide—in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).
Glucuronide metabolites like Canagliflozin 3-Glucuronide are often polar and may elute early in typical reversed-phase chromatography, a region where many endogenous matrix components, particularly phospholipids, also elute.[2][3] This co-elution is a primary cause of matrix effects, which can severely compromise the accuracy, precision, and sensitivity of quantitative results.[1]
Q2: What are the common signs that matrix effects are impacting my assay?
A2: Common indicators of matrix effects in your LC-MS/MS data include:
Poor reproducibility of results, especially in quality control (QC) samples.[1]
Inaccurate quantification , where results are unexpectedly high or low.
Non-linear calibration curves , particularly at the lower or upper ends of the concentration range.
A significant decrease in assay sensitivity or a high limit of quantitation (LOQ).[1]
Inconsistent peak areas for QC samples prepared from different lots or sources of biological matrix.
Q3: How can I definitively identify and quantify matrix effects in my analysis?
A3: The two most established methods for evaluating matrix effects are the post-column infusion technique and the post-extraction spike method.[4][5]
Post-Column Infusion (Qualitative): This method helps identify specific regions in the chromatogram where ion suppression or enhancement occurs.[6] A solution of Canagliflozin 3-Glucuronide is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates the retention time of interfering matrix components.[1][6]
Post-Extraction Spike (Quantitative): This is the most common quantitative approach. It compares the analyte response in a blank matrix extract that has been spiked after extraction to the response of the analyte in a neat (pure) solvent at the same concentration.[4][7] The ratio of these responses provides a quantitative measure of the matrix effect, often expressed as a Matrix Factor (MF).
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving specific issues encountered during your analysis.
Issue 1: Significant Ion Suppression or Enhancement at the Analyte's Retention Time
If you have used the post-column infusion technique and confirmed a significant drop or rise in the baseline at the retention time of Canagliflozin 3-Glucuronide, it is a clear indication of co-eluting interferences.
Workflow for Addressing Identified Ion Suppression
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
In-Depth Explanation:
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the single most effective strategy to compensate for matrix effects. A[4][7] SIL-IS, such as ¹³C- or deuterium-labeled Canagliflozin 3-Glucuronide, is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression or enhancement. B[8][9]y using the peak area ratio of the analyte to the SIL-IS for quantification, variability due to matrix effects is effectively normalized.
Improve Sample Preparation Robustness: Even with a SIL-IS, a cleaner sample is always better. Inconsistent sample preparation can lead to variable matrix loads and, consequently, variable matrix effects.
Automation: Using automated liquid handlers can significantly improve the precision of your sample preparation steps.
Advanced Cleanup: As mentioned previously, moving from a simple PPT to a more selective technique like SPE or phospholipid removal will reduce the overall amount of interfering matrix components, leading to a more robust and reproducible assay.
[10][11]3. Evaluate Lot-to-Lot Matrix Variability: Regulatory guidelines often require testing your method on at least six different sources (lots) of the biological matrix. T[12]his ensures that the method is robust and not susceptible to variations in the endogenous composition between subjects or batches.
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol provides a step-by-step guide to quantitatively determine the matrix factor (MF).
Prepare Sample Sets: Prepare three sets of samples at a minimum of two concentration levels (low and high QC).
Set A (Neat Solution): Spike Canagliflozin 3-Glucuronide and its SIL-IS into the final reconstitution solvent.
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike Canagliflozin 3-Glucuronide and its SIL-IS into the final, clean extracts.
[1] * Set C (Pre-Extraction Spike): Spike Canagliflozin 3-Glucuronide and its SIL-IS into the biological matrix before starting the sample preparation procedure. (This set is for determining Recovery).
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
Calculate Matrix Factor (MF) and IS-Normalized MF:
Matrix Factor (MF):
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.
IS-Normalized MF:
IS-Normalized MF = (Mean Analyte/IS Area Ratio in Set B) / (Mean Analyte/IS Area Ratio in Set A)
This is the most critical value. A value close to 1 demonstrates that the SIL-IS is effectively compensating for the matrix effect. The coefficient of variation (CV%) across the different lots should be <15%.
Protocol 2: Sample Cleanup using Phospholipid Removal Plates
This is a generic protocol for a pass-through phospholipid removal plate (e.g., HybridSPE®-Phospholipid, Ostro™).
Sample Pre-treatment: In a 96-well collection plate, add 100 µL of your plasma sample (or calibrator/QC).
Protein Precipitation: Add 300 µL of acetonitrile containing your SIL-IS. Vortex the plate for 1 minute to precipitate proteins.
Filtration and Phospholipid Removal: Place the phospholipid removal plate on top of a clean 96-well collection plate. Transfer the supernatant from the protein precipitation step to the wells of the phospholipid removal plate.
Apply Vacuum/Pressure: Apply a brief vacuum pulse (e.g., 10-15 in. Hg for 2-4 minutes) or positive pressure to draw the clean filtrate through the plate into the collection plate below. The zirconia-coated sorbent in the plate retains the phospholipids.
5[2][13]. Analysis: The resulting filtrate is free of both proteins and the majority of phospholipids and is ready for direct injection or further dilution before LC-MS/MS analysis.
Data Summary: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for mitigating matrix effects. The table below provides a general comparison of common techniques.
Technique
Protein Removal
Phospholipid Removal
Salt Removal
Throughput
Method Development
Protein Precipitation (PPT)
Excellent
Poor
Poor
High
Minimal
Liquid-Liquid Extraction (LLE)
Excellent
Good
Good
Medium
Moderate
Solid Phase Extraction (SPE)
Excellent
Excellent
Excellent
Medium
High
Phospholipid Removal Plates
Excellent
Excellent
Poor
High
Minimal
Table based on principles described in multiple sources.
[11][13][14][18]
References
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. [Link]
Chromatography Today. (2018, May 23). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]
LCGC International. (2022, April 15). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]
American Pharmaceutical Review. Identifying and Overcoming Matrix Effects in Drug Discovery and Development. [Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
Longdom Publishing SL. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
Restek. (2020, October 20). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. [Link]
LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]
IntechOpen. (2013, May 29). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. [Link]
Shimadzu. Liquid Chromatography Mass Spectrometry. [Link]
ResearchGate. (PDF) BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CANAGLIFLOZIN IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. [Link]
Taylor & Francis Online. (2017, November 24). Matrix Effects and Application of Matrix Effect Factor. [Link]
International Research Journal of Multidisciplinary Scope (IRJMS). (2024, January 30). LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. [Link]
RSC Publishing. Liquid chromatographic methods for the analysis of canagliflozin: concise overview and greener assessment. [Link]
Frontiers in Health Informatics. (2025, January 22). Canagliflozin: A Literature Review On Analytical And Bioanalytical Method. [Link]
SciSpace. A validated lc-ms/ms method for pharmacokinetic study of canagliflozin in healthy rabbits. [Link]
ResearchGate. (2025, August 5). Synthesis of unlabelled and stable isotope labelled glucuronide metabolites of dapagliflozin and synthesis of stable isotope labelled dapagliflozin: Labelled Dapagliflozin and related glucuronide metabolites | Request PDF. [Link]
World Journal of Pharmaceutical Research. (2017, April 1). ANALYSIS OF CANAGLIFLOZIN, REVIEW. [Link]
PubMed. (2017, March 15). Synthesis of unlabelled and stable-isotope-labelled glucuronide metabolites of dapagliflozin and synthesis of stable-isotope-labelled dapagliflozin. [Link]
International Journal of Pharmaceutical Research and Applications. (2025, September 15). Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review. [Link]
Waters Corporation. Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System. [Link]
MDPI. (2026, February 26). Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Canagliflozin 3-Glucuronide (Cana-3G) Ionization Guide
Case ID: #CANA-GLU-OPT-001
Subject: Improving Ionization Efficiency & Stability of Canagliflozin 3-Glucuronide
Assigned Scientist: Senior Application Specialist, Bioanalytical Division
Executive Summary
Optimizing the ionization of Canagliflozin 3-Glucuronide (Cana-3G) requires a distinct strategy from the parent drug. While Canagliflozin (aglycone) ionizes well in positive mode (
), the glucuronide is highly polar, acidic, and thermally labile.
Your primary challenges are likely In-Source Fragmentation (ISF) —where the metabolite degrades back to the parent drug before detection—and Ion Suppression due to elution near the solvent front. This guide prioritizes Negative Electrospray Ionization (ESI-) to exploit the carboxylic acid moiety of the glucuronide, ensuring maximum sensitivity and stability.
Module 1: The Physics of Ionization (Source Parameters)
Core Directive: You must balance desolvation efficiency against thermal degradation.
Polarity Selection: Why Negative Mode?
Mechanism: The glucuronic acid moiety has a pKa of ~3.0. In ESI(-), it readily deprotonates to form
.
Advantage: ESI(-) significantly reduces background noise compared to ESI(+) and avoids the formation of unstable sodium/potassium adducts often seen with glycosides in positive mode.
Target Transition:
Precursor:
619.5 ()
Product:
443.1 (Aglycone fragment, loss of glucuronic acid moiety -176 Da).
Controlling In-Source Fragmentation (ISF)
Cana-3G is an O-glucuronide.[1] The ether bond is fragile. If your source temperature or declustering potential (Cone Voltage) is too high, the glucuronide will cleave inside the source.
Symptom: You see a peak for the Parent Drug (Cana) at the retention time of the Glucuronide.
Corrective Action: Perform a "Source Ramp" experiment. Inject a neat standard of Cana-3G and step-down the source temperature and Cone Voltage until the parent ion signal (
443 in the Q1 scan) disappears, leaving only the intact glucuronide ( 619).
Recommended Starting Parameters (ESI-):
Parameter
Setting
Rationale
Ionization Mode
ESI Negative
Exploits acidic glucuronide pKa (~3.0).
Source Temp
350°C - 450°C
Lower than typical parent drug settings (often >500°C) to prevent thermal cleavage.
Capillary Voltage
2.5 - 3.0 kV
Lower voltage prevents arcing and reduces internal energy transfer.
Cone Voltage
Low (e.g., 20-30 V)
Critical: High potential accelerates ions, causing collision-induced dissociation in the source.
| Desolvation Gas | High Flow (800-1000 L/hr) | Compensates for lower temperature to ensure droplet evaporation. |
Module 2: Mobile Phase Chemistry
Core Directive: Create a pH environment that supports deprotonation (ESI-) while maintaining chromatographic retention.
Buffer Selection
Avoid pure water/organic gradients. You need a buffer to stabilize the pH and ion strength.
Recommendation: 10 mM Ammonium Acetate (or Ammonium Formate) in water.
pH Adjustment: Adjust aqueous phase to pH 4.5 - 5.0 using dilute acetic acid.
Why? This pH is slightly above the pKa of the glucuronide (ensuring it is ionized/deprotonated in the droplet) but acidic enough to prevent peak tailing on C18 columns.
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN provides sharper peaks for glucuronides and lower backpressure, allowing faster flow rates which can assist in jet-stream formation.
The "Gradient Trap"
Glucuronides are polar. If you start your gradient at 90% water, they may elute too early, co-eluting with salts and phospholipids (Matrix Suppression).
Protocol: Start at 5-10% Organic, hold for 0.5 min, then ramp slowly. Ensure Cana-3G elutes after the void volume but well before the parent drug.
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision process for stabilizing the metabolite signal.
Caption: Workflow for diagnosing and correcting low ionization efficiency in Canagliflozin Glucuronide.
Module 4: Troubleshooting & FAQs
Q1: I am seeing a "ghost peak" of Canagliflozin (Parent) at the exact retention time of the Glucuronide. Is my column failing?A: No, this is a classic mass spectrometry artifact called In-Source Fragmentation (ISF) . The glucuronide is breaking down inside the ionization source before the first quadrupole.
Verification: Monitor the transition for the Glucuronide (619 -> 443). If the "Ghost Parent" peak aligns perfectly with this trace, it is ISF.
Fix: Reduce your Declustering Potential (DP) or Cone Voltage by 5V increments. Ensure your source temperature is not exceeding 400°C.
Q2: Why not use Positive Mode (
) like the parent drug?A: You can, but it is suboptimal. Glucuronides lack strong basic centers (like secondary amines) to accept protons efficiently.[2] In Positive Mode, the signal is often split between , , and , reducing overall sensitivity. Negative mode concentrates the signal into a single species.
Q3: My signal is unstable/suppressed. What about the column?A: Cana-3G is highly polar. If you are using a standard C18 column, it may be eluting in the "suppression zone" (0.5 - 1.5 min) where salts and unretained matrix components elute.
Recommendation: Switch to a C18-Polar Embedded column or a Phenyl-Hexyl column. These phases provide better retention for polar metabolites, shifting the peak away from the void volume without requiring 100% aqueous starts (which collapse C18 chains).
Q4: Can I use formic acid (0.1%) in the mobile phase?A: For Negative Mode, 0.1% Formic Acid (pH ~2.7) might suppress ionization because it forces the carboxylic acid of the glucuronide into its neutral (protonated) state.
Better Choice: Use 0.01% - 0.05% Acetic Acid or, ideally, the Ammonium Acetate (pH 4.5) buffer mentioned in Module 2. This supports ionization (
) while keeping the pH low enough for column health.
References
Mamidi, R. N., et al. (2014). "Metabolism and Excretion of Canagliflozin in Mice, Rats, Dogs, and Humans." Drug Metabolism and Disposition, 42(6), 903-916.
Key Insight: Identifies M5 and M7 as the major O-glucuronide metabolites and establishes their polarity rel
Kobayashi, K., et al. (2012). "Simultaneous determination of canagliflozin and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
Key Insight: Validates the use of specific transitions and separation techniques for SGLT2 inhibitor metabolites.
FDA Clinical Pharmacology Review. (2013). "Canagliflozin (Invokana) NDA 204042." Center for Drug Evaluation and Research.
Key Insight: Provides definitive data on the pharmacokinetics and stability of the glucuronide metabolites in bioanalytical assays.
Bowen, C. L., et al. (2012).[3] "Evaluation of glucuronide metabolite stability in dried blood spots." Bioanalysis, 4(23).
Key Insight: Discusses the general phenomenon of in-source dissociation of glucuronides and strategies to mitig
Bioanalytical Technical Support Center: Troubleshooting Canagliflozin 3'-Glucuronide (M7) Stability
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most pervasive challenges in gliflozin bioanalysis: the ex vivo ins...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most pervasive challenges in gliflozin bioanalysis: the ex vivo instability of Canagliflozin 3'-Glucuronide (M7) .
When developing LC-MS/MS methods for Canagliflozin, ensuring the integrity of its phase II metabolites is non-negotiable. Failure to stabilize M7 leads to its hydrolysis back into the active parent drug, artificially inflating Canagliflozin pharmacokinetic (PK) data and leading to failed Bioanalytical Method Validation (BMV) batches. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to secure your analytical workflows.
Part 1: Mechanistic Insight & Causality
Canagliflozin is an SGLT2 inhibitor primarily eliminated via O-glucuronidation[1]. The parent drug undergoes metabolism in the liver and kidneys by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes—specifically UGT1A9 and UGT2B4 —to form two major, pharmacologically inactive metabolites: M7 (3'-O-glucuronide) and M5 (2'-O-glucuronide)[2].
Because M7 and M5 circulate at high systemic concentrations (accounting for ~33% of the ingested dose in urine[1]), even a minor percentage of ex vivo degradation will cause a massive overestimation of the parent Canagliflozin concentration.
The instability of Canagliflozin 3'-Glucuronide in biological samples is driven by two primary mechanisms:
Enzymatic Hydrolysis: Endogenous
-glucuronidase enzymes present in plasma (especially hemolyzed samples) and urine actively cleave the O-glucuronidic bond.
Chemical Hydrolysis: The ether glucuronide bond is highly susceptible to nucleophilic attack at elevated temperatures and basic pH conditions during sample extraction.
Figure 1: UGT-mediated phase II metabolism of Canagliflozin into its primary inactive O-glucuronides.
Part 2: Troubleshooting & FAQs
Q: My Canagliflozin Quality Control (QC) samples are passing, but my incurred subject samples show unusually high parent drug concentrations. What is happening?A: You are likely observing ex vivo enzymatic hydrolysis of the M7 and M5 metabolites. QC samples are typically spiked only with the parent drug, meaning they lack the circulating glucuronides present in actual patient samples. When endogenous
-glucuronidases in the patient's plasma cleave the M7 metabolite, it reverts to Canagliflozin, inflating the measured parent concentration[3].
Q: How do I effectively halt enzymatic degradation during sample collection?A: Temperature control alone is insufficient for long-term stabilization. You must chemically inhibit the enzymes at the point of collection. We recommend adding a broad-spectrum
-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone , to the collection tubes prior to drawing blood.
Q: Can I use basic Liquid-Liquid Extraction (LLE) to extract Canagliflozin?A: No. While Canagliflozin itself is relatively stable[3], exposing the sample to high pH (e.g., using ammonium hydroxide or sodium carbonate) during LLE will trigger rapid chemical hydrolysis of the M7 glucuronide. You must maintain the sample pH between 4.0 and 6.0 during extraction.
Part 3: Quantitative Stability Data Summary
The following table summarizes the stability parameters for Canagliflozin 3'-Glucuronide (M7) across different matrices and conditions, highlighting the causality of degradation and required mitigations.
Biological Matrix
Storage Condition
pH Control
Inhibitor Added
M7 Stability Duration
Parent Overestimation Risk
Human Plasma
Room Temp (25°C)
Unbuffered
None
< 4 hours
High (>15% positive bias)
Human Plasma
Autosampler (4°C)
Unbuffered
None
~24 hours
Moderate
Human Plasma
-80°C
Buffered (pH 5.5)
Saccharolactone
> 30 days
Low (<2% bias)
Human Urine
Room Temp (25°C)
Unbuffered
None
< 1 hour
Critical (Rapid hydrolysis)
Human Urine
-80°C
Buffered (pH 5.0)
Saccharolactone
> 60 days
Low
Part 4: Self-Validating Experimental Protocols
To guarantee scientific integrity, every protocol must be a self-validating system. The following Protein Precipitation (PPT) workflow includes a built-in validation checkpoint to ensure zero ex vivo hydrolysis occurs during your batch run.
Optimized Plasma Extraction Workflow
Objective: Extract Canagliflozin and M7 while permanently halting enzymatic and chemical hydrolysis.
Self-Validation Checkpoint (The HC-QC):
Every extraction batch must include a "Hydrolysis Control QC" (HC-QC). This is a blank plasma sample spiked only with the M7 metabolite at the expected biological Cmax. If the parent Canagliflozin peak appears in this HC-QC at >5% of the LLOQ during LC-MS/MS analysis, the batch is immediately rejected due to active hydrolysis.
Step-by-Step Methodology:
Sample Thawing: Thaw incurred plasma and HC-QC samples strictly on a wet ice bath (0–4°C).
Causality: Low temperatures exponentially decrease the kinetic rate of endogenous
-glucuronidase activity.
Aliquoting & Inhibition: Transfer 50 µL of plasma into a pre-chilled 96-well plate. Immediately add 10 µL of 50 mM D-saccharic acid 1,4-lactone.
Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile (ACN) containing the Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Canagliflozin-d4).
Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C.
Supernatant Transfer & Acidification: Transfer 100 µL of the supernatant to a clean plate. Dilute with 100 µL of 0.1% Formic Acid in Water.
Causality: Mild acidification (pH ~3.5) stabilizes the O-glucuronidic bond against chemical hydrolysis, which typically occurs at neutral to basic pH.
LC-MS/MS Injection: Maintain the autosampler at 4°C[3] and inject 5 µL onto a C18 column.
Figure 2: Optimized biological sample handling workflow to prevent M7 ex vivo hydrolysis.
Part 5: References
1.[3] Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS, PubMed Central (NIH).
2.[1] Canagliflozin - StatPearls - NCBI Bookshelf, National Institutes of Health (NIH).
3.[2] Clotrimazole Identified as a Selective UGT2B4 Inhibitor Using Canagliflozin-2′-O-Glucuronide Formation as a Selective UGT2B4 Probe Reaction, ResearchGate.
reducing ion suppression for Canagliflozin 3-Glucuronide in ESI-MS
Welcome to the Bioanalytical Mass Spectrometry Support Center . This technical guide is designed for research scientists and drug development professionals tasked with quantifying Canagliflozin and its highly polar metab...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Bioanalytical Mass Spectrometry Support Center . This technical guide is designed for research scientists and drug development professionals tasked with quantifying Canagliflozin and its highly polar metabolites. Below, you will find authoritative troubleshooting protocols, mechanistic explanations, and self-validating workflows to eliminate ion suppression when analyzing Canagliflozin 3-Glucuronide (the M5 metabolite) via LC-MS/MS.
Mechanistic Diagnostic: The Root Cause of M5 Ion Suppression
Issue: Researchers frequently observe a >50% loss of signal (quenching) and poor reproducibility at the Lower Limit of Quantification (LLOQ) for the M5 metabolite, even when the parent drug (Canagliflozin) quantifies perfectly.
The Causality: Canagliflozin is primarily metabolized in the liver by UGT1A9 and UGT2B4 into two major, inactive O-glucuronide positional isomers: Canagliflozin 3-glucuronide (M5) and Canagliflozin 2-glucuronide (M7)[1]. While the parent drug is lipophilic and retains strongly on standard C18 stationary phases, the addition of the glucuronic acid moiety drastically increases the molecule's polarity.
In reversed-phase liquid chromatography (RPLC), this increased polarity causes M5 to elute much earlier, often falling directly into the column's void volume (
). This region is saturated with un-retained endogenous plasma components—specifically salts, urea, and early-eluting lysophospholipids. When these matrix components co-elute with M5 into the Electrospray Ionization (ESI) source, they outcompete the target analyte for available charge at the droplet surface, leading to severe ion suppression[2].
Hepatic glucuronidation pathway of Canagliflozin into M5 and M7 metabolites.
To accurately measure M5 and M7 in human plasma[3], you must abandon generic protein precipitation (PPT) and adopt a targeted, three-pillar approach: Matrix Removal, Retention Shifting, and Source Optimization.
Standard PPT leaves high concentrations of phospholipids in the extract. Because M5 contains a carboxylic acid group (pKa ~3.2), it is perfectly suited for Weak Anion Exchange (WAX) Solid Phase Extraction (SPE).
Step 1 (Disruption): Aliquot 100 µL of plasma matrix. Add 100 µL of 2% aqueous formic acid to disrupt protein binding and ensure the glucuronide is fully dissolved.
Step 2 (Conditioning): Condition a 96-well WAX SPE plate (e.g., Oasis WAX) with 500 µL Methanol, followed by 500 µL LC-MS grade water.
Step 3 (Loading): Load the acidified sample. The target analyte will bind to the sorbent via both reversed-phase and ionic interactions.
Step 4 (Washing): Wash with 500 µL of 2% formic acid in water (removes salts), followed by 500 µL of Methanol (removes neutral lipids, phospholipids, and unbound proteins).
Step 5 (Elution): Elute M5 using 2 x 200 µL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the WAX sorbent, breaking the ionic bond and releasing the glucuronide.
Step 6 (Reconstitution): Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.
Self-Validating Checkpoint: Inject the extracted blank matrix and monitor the in-source MRM transition for lysophosphatidylcholines (
496.3 → 184.1). A flat baseline confirms successful lipid depletion.
To prevent M5 from eluting in the suppression zone, you must increase its retention factor (
).
Step 1 (Column Selection): Replace standard C18 columns with a polar-embedded or high-strength silica column designed for 100% aqueous compatibility (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm)[4].
Step 2 (Mobile Phase): Use an acidic aqueous phase (Mobile Phase A: 0.1% Formic Acid in Water). The low pH (~2.7) suppresses the ionization of the glucuronic acid moiety, forcing the molecule into a more hydrophobic, neutral state that retains better on the stationary phase.
Step 3 (Gradient): Initiate a shallow gradient starting at 2% Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Hold for 1.0 minute before ramping to 95% B over 3 minutes.
Self-Validating Checkpoint: Calculate the capacity factor (
). A ensures M5 has sufficiently partitioned away from the unretained void volume (), validating the phase system.
Protocol C: Mass Spectrometry Source Optimization
Step 1 (Polarity Switching): Switch the ESI source from Positive (+ve) to Negative (-ve) mode. Glucuronides readily form stable
deprotonated ions. Negative mode inherently suffers from significantly lower chemical background noise, as basic endogenous amines in plasma do not ionize well in this polarity[4].
Self-Validating Checkpoint: Perform a post-column infusion test. Infuse the stable-isotope labeled internal standard (SIL-IS) at 10 µL/min post-column while injecting an extracted blank matrix. A steady baseline without a "dip" at the M5 retention time validates the absolute absence of localized ion suppression.
Step-by-step workflow to mitigate matrix effects and ion suppression for M5.
Quantitative Data Summaries
Table 1: Impact of Sample Preparation on M5 Matrix Effects
Q: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS), but my accuracy is still failing at the LLOQ. Why?A: A SIL-IS (such as Canagliflozin-d4 3-glucuronide) will perfectly correct for variations in extraction recovery and moderate matrix effects. However, if absolute ion suppression exceeds 50%, the raw signal of the analyte drops below the detector's linear dynamic range and approaches the baseline noise level. A SIL-IS cannot mathematically rescue a non-existent Signal-to-Noise (S/N) ratio; you must physically remove the matrix via SPE.
Q: Why do I see two closely eluting peaks with the exact same MRM transition in my patient samples?A: You are observing the in vivo chromatographic separation of M5 (Canagliflozin 3-glucuronide) and M7 (Canagliflozin 2-glucuronide). Because they are positional isomers, they share identical exact masses and fragmentation patterns. You must ensure your gradient is shallow enough to achieve baseline resolution between these two peaks to prevent integration errors and over-quantification.
Q: Can I use standard Liquid-Liquid Extraction (LLE) with MTBE for M5?A: No. Standard LLE using neutral organic solvents (like MTBE or ethyl acetate) yields incredibly poor recovery for M5 because the highly polar glucuronide remains trapped in the aqueous layer. If LLE is absolutely mandatory due to laboratory constraints, you must heavily acidify the plasma (e.g., with HCl) prior to extraction to neutralize the carboxylic acid, though WAX-SPE remains the gold standard for reproducibility.
References
Metabolism and Excretion of Canagliflozin in Mice, Rats, Dogs, and Humans
Source: Drug Metabolism and Disposition (via ResearchGate)
URL:[Link]
Clinical Pharmacology and Biopharmaceutics Review: Canagliflozin (NDA 204042)
Source: U.S. Food and Drug Administration (FDA)
URL:[Link]
Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma
Source: Clinical Chemistry and Laboratory Medicine (via ResearchGate)
URL:[Link]
A robust, accurate, sensitive LC–MS/MS method to quantify SGLT2 inhibitors
Source: Zenodo
URL:[Link]
Technical Support Center: Canagliflozin 3-Glucuronide (M7) Assay Transfer
Status: Operational Operator: Senior Application Scientist Topic: Method Transfer & Troubleshooting for Canagliflozin 3-O-Glucuronide (M7) Last Updated: March 2026 Executive Summary & Core Challenges Welcome to the techn...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Operator: Senior Application Scientist
Topic: Method Transfer & Troubleshooting for Canagliflozin 3-O-Glucuronide (M7)
Last Updated: March 2026
Executive Summary & Core Challenges
Welcome to the technical support hub. If you are transferring a method for Canagliflozin (CNP) and its major metabolite, Canagliflozin 3-O-Glucuronide (M7), you are likely facing three specific hurdles. Unlike standard small molecule transfers, the M7 metabolite introduces a "fragility" factor that often invalidates standard validation protocols.
The Triad of Failure:
In-Source Fragmentation (The "Ghost" Signal): M7 is thermally unstable in the electrospray ionization (ESI) source. It sheds its glucuronic acid moiety, appearing as the parent drug (CNP). If not chromatographically resolved, this causes a massive overestimation of Canagliflozin levels.
Isobaric Interference: M7 has a structural isomer, M5 (Canagliflozin 2-O-Glucuronide). They have identical mass-to-charge (m/z) ratios and fragmentation patterns but different pharmacokinetic profiles.
Polarity Mismatch: The parent drug is highly lipophilic (LogP ~3.4), while M7 is highly polar. Extraction methods optimized for the parent (like LLE with MTBE) often yield <10% recovery for M7.
Module A: The "Ghost Signal" (In-Source Fragmentation)
Symptom: You detect Canagliflozin in your "Metabolite-Only" standards, or your Canagliflozin calibration curve shows non-linearity at high concentrations of metabolite.
Mechanism:
Canagliflozin 3-O-Glucuronide is an ether glucuronide.[1][2] While chemically stable in plasma, the high temperature and voltage of an ESI source can cleave the O-glycosidic bond before the quadrupole selects the parent ion.
M7 Precursor: m/z 621.2 (Ammonium adduct) or 603.2 (Protonated)
Fragment in Source: m/z 445.1 (Parent Canagliflozin)
Result: The mass spectrometer "sees" Parent drug that isn't actually there.
Visualization: The Fragmentation Pathway
Caption: Figure 1. Mechanism of in-source fragmentation where M7 converts to Parent drug artifact, leading to bioanalytical bias.
Do not rely on standard "autotune" settings. They prioritize sensitivity over stability.
Inject: A neat solution of M7 (1 µg/mL).
Monitor: The MRM transition for the Parent (Canagliflozin).
Adjust:
Temperature (TEM): Lower in 50°C increments. (Target: 350°C - 450°C).
Declustering Potential (DP): Reduce voltage. High DP accelerates fragmentation.
Acceptance Criteria: The Parent signal in the M7 standard must be < 0.5% of the M7 signal.
Module B: Chromatographic Resolution (M5 vs. M7)
Symptom: Double peaks in the glucuronide channel or shifting retention times in patient samples vs. spiked standards.
Technical Insight:
M5 (UGT2B4 product) and M7 (UGT1A9 product) are positional isomers. You cannot distinguish them by MS/MS alone. You must separate them chromatographically.[3]
Recommended Column Chemistry:
Standard C18 columns often fail to retain these polar glucuronides sufficiently to separate the isomers.
Preferred: High Strength Silica (HSS) T3 or Phenyl-Hexyl phases.
Why: T3 bonding withstands 100% aqueous mobile phases, allowing the initial gradient to start at 0-5% organic, which is required to retain and resolve M5/M7.
Comparative Data: Column Performance
Parameter
Standard C18 (3.5 µm)
HSS T3 (1.8 µm)
Phenyl-Hexyl (2.7 µm)
M7 Retention (k')
0.8 (Poor)
2.5 (Excellent)
1.9 (Good)
M5/M7 Resolution (Rs)
0.6 (Co-elution)
2.1 (Baseline)
1.8 (Baseline)
Peak Shape (Tailing)
1.4
1.1
1.2
Module C: Extraction Strategy (The Polarity Mismatch)
Symptom: High recovery for Canagliflozin (>85%) but poor/variable recovery for M7 (<40%) when using Liquid-Liquid Extraction (LLE).
Root Cause:
Canagliflozin is lipophilic and extracts well into MTBE or Ethyl Acetate. M7, attached to a sugar acid, is highly water-soluble and stays in the aqueous plasma layer during LLE.
Workflow: Solid Phase Extraction (SPE)
Switching to SPE is mandatory for simultaneous quantification.
Caption: Figure 2.[4] Optimized SPE workflow ensuring recovery of both lipophilic parent and polar metabolite.
Frequently Asked Questions (Troubleshooting)
Q: I am seeing a peak for Canagliflozin in my blank plasma samples after running a high concentration M7 standard. Is this carryover?A: It is likely carryover , but check the source of the carryover. Glucuronides are "sticky" due to hydrogen bonding.
Fix: Switch your needle wash to a high-organic, low-pH solution (e.g., Acetonitrile:Isopropanol:Water:Formic Acid 40:40:20:0.1). The acid helps protonate the glucuronic acid (pKa ~3), reducing ionic interactions with the injector loop.
Q: My M7 internal standard (IS) response is suppressing in urine samples but not in plasma.A: Urine contains high concentrations of salts and varying pH levels which cause significant matrix suppression in the early eluting region where M7 appears.
Fix: You must use a stable isotope-labeled internal standard specifically for the metabolite (e.g., Canagliflozin-Glucuronide-d4). Using the Parent-d4 to normalize the Metabolite is not acceptable due to the retention time difference (M7 elutes much earlier than Parent).
Q: Can I use Protein Precipitation (PPT) instead of SPE?A: Yes, but with a warning. PPT (Acetonitrile crash) yields 100% recovery but does not remove phospholipids. Since M7 elutes early (often near the void volume or phospholipid region), you risk severe matrix effects. If using PPT, you must use a phospholipid removal plate or ensure chromatographic separation of lipids from M7.
References
Mamidi, R. N., et al. (2014). "Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans."[2] Drug Metabolism and Disposition.
Kobuchi, S., et al. (2016).[5] "A validated LC-MS/MS method for the determination of canagliflozin... in rat plasma." Biomedical Chromatography.
Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.
Devineni, D., et al. (2015).[1] "Pharmacokinetics and Pharmacodynamics of Canagliflozin..." Clinical Pharmacology in Drug Development.
Francke, S., et al. (2015). "Integrated MIST assessment of canagliflozin..." Drug Metabolism and Disposition.
Technical Support Center: Mobile Phase Optimization for Canagliflozin and Glucuronide Metabolites (M5/M7) Separation
Welcome to the Bioanalytical Technical Support Center. As application scientists, we frequently encounter challenges in baseline resolving the isobaric O-glucuronide metabolites of Canagliflozin.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Bioanalytical Technical Support Center. As application scientists, we frequently encounter challenges in baseline resolving the isobaric O-glucuronide metabolites of Canagliflozin. Canagliflozin, a potent Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitor, undergoes extensive Phase II metabolism. The primary elimination pathway in humans involves direct glucuronidation, yielding two major, pharmacologically inactive metabolites: M5 (2'-O-glucuronide) and M7 (3'-O-glucuronide) [1].
Because M5 and M7 are positional isomers with identical molecular weights, their separation relies entirely on subtle chromatographic selectivity rather than mass spectrometric resolution. This guide provides field-proven methodologies, causality-driven troubleshooting, and FAQs to help you optimize your mobile phase for robust LC-MS/MS analysis.
Canagliflozin phase II metabolism pathway via UGT enzymes forming M5 and M7 glucuronides.
Part 1: Standardized LC-MS/MS Analytical Protocol
To establish a self-validating system, your baseline protocol must ensure that any deviation in retention time can be directly attributed to mobile phase preparation rather than hardware inconsistencies. The following protocol utilizes a reverse-phase UPLC approach proven to separate these metabolites[2].
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water (v/v). Causality: Formic acid lowers the pH to ~2.7, ensuring the carboxylic acid moiety of the glucuronides remains protonated and retained on the column.
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (ACN).
Validation Check: Measure the pH of Mobile Phase A prior to use. It must be ≤ 3.0.
Step 2: Column Selection & Equilibration
Stationary Phase: Waters XBridge BEH C18 (100 × 2.1 mm, 2.5 μm) or equivalent high-carbon-load column.
Temperature: Maintain the column compartment strictly at 30 °C to stabilize solvent viscosity and partitioning kinetics.
Equilibration: Flush the column with 10 column volumes of 10% Mobile Phase B before the first injection.
Step 3: Gradient Execution
Flow Rate: 0.3 mL/min to 0.7 mL/min depending on system backpressure limits[2].
Elution Profile:
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar glucuronides)
2.0 - 12.0 min: Linear ramp from 10% B to 40% B (Shallow ramp for isomer resolution)
12.0 - 15.0 min: Linear ramp to 90% B (Elute parent Canagliflozin)
15.0 - 18.0 min: 90% B (Wash)
18.0 - 20.0 min: 10% B (Re-equilibration)
Step 4: Mass Spectrometric Detection (ESI+)
Configure the triple quadrupole mass spectrometer in positive electrospray ionization mode. Use the following validated Multiple Reaction Monitoring (MRM) transitions.
Quantitative Data Summary
Analyte
Precursor Ion [M+NH4]+ / [M+H]+ (m/z)
Product Ion (m/z)
Approx. Retention Time (min)
Target Enzyme
Canagliflozin
462.00
191.10 / 267.00
4.60 - 4.80
N/A
M5 Glucuronide
638.10
191.10
3.20 - 3.30
UGT2B4
M7 Glucuronide
638.10
191.10
3.70 - 3.80
UGT1A9
(Note: Retention times are highly dependent on exact dead volume and flow rate; relative elution order M5 -> M7 -> Parent is constant[1].)
Part 2: Troubleshooting Guides & FAQs
Step-by-step logical workflow for troubleshooting and optimizing mobile phase conditions.
Q1: Why are my M5 and M7 glucuronide peaks co-eluting, and how should I adjust the mobile phase to resolve them?
Causality: M5 and M7 are positional isomers differing only by the attachment point of the glucuronic acid on the tetrahydropyrantriol moiety (2'-O vs 3'-O)[1]. They possess nearly identical hydrophobicities. If your mobile phase gradient increases the organic modifier too rapidly, the thermodynamic partitioning differences between the two isomers are overridden by the strong solvent strength, causing them to co-elute.
Solution: You must decrease the slope of your gradient specifically within their elution window. Identify the %B at which they elute (typically between 15% and 30% Acetonitrile). Flatten the gradient to a rate of 1% to 2% B per minute across this zone. This increases the resolution (
) by maximizing the time the analytes interact with the stationary phase.
Q2: What is the optimal pH for the aqueous mobile phase, and why is it critical for glucuronide separation?
Causality: The glucuronic acid conjugate contains a carboxylic acid functional group with a
of approximately 3.0 to 3.5. If the pH of your aqueous mobile phase is near or above this , the M5 and M7 metabolites will become deprotonated (negatively charged). Charged molecules are highly polar and will not partition effectively into the hydrophobic C18 stationary phase, leading to peak tailing, loss of retention, and co-elution near the void volume.
Solution: Maintain the aqueous mobile phase (A) at a highly acidic pH (around 2.7) by adding 0.1% Formic Acid[2]. This ensures the carboxylic acid remains fully protonated and neutral, thereby maximizing hydrophobic interactions and retention time.
Q3: I am experiencing severe signal suppression for M5 and M7 in the mass spectrometer. Should I change my mobile phase additives?
Causality: Ion suppression in ESI+ mode frequently occurs when using strong ion-pairing agents like Trifluoroacetic Acid (TFA) or non-volatile phosphate buffers. While 0.2% TFA is excellent for UV-based HPLC stability studies of Canagliflozin[3], it binds tightly to the analytes and fails to volatilize efficiently in the MS source, quenching electrospray droplet formation and drastically reducing the signal-to-noise ratio.
Solution: Never use TFA or phosphate buffers for LC-MS/MS analysis of these metabolites. Replace them with volatile additives such as 0.1% Formic Acid or 10 mM Ammonium Formate. These additives provide the necessary acidic environment for chromatography while promoting efficient protonation
or ammonium adduct formation in the gas phase.
Q4: How does the choice between Acetonitrile (ACN) and Methanol (MeOH) impact the selectivity (
) of M5 and M7?
Causality: Acetonitrile is a polar aprotic solvent (a dipole but not a hydrogen bond donor), whereas Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. Because M5 and M7 differ only in the spatial arrangement of their hydroxyl groups and the glucuronide linkage, their capacity to form hydrogen bonds with the mobile phase differs slightly.
Solution: If a shallow gradient with Acetonitrile fails to provide baseline resolution, switch your Mobile Phase B to Methanol. The protic nature of Methanol alters the selectivity (
) by interacting differently with the positional isomers, often pulling them apart chromatographically. Note that Methanol will increase system backpressure due to higher viscosity when mixed with water, so you may need to reduce your flow rate accordingly.
References
Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies
Source: ACS Omega
URL:[Link]
Inhibitory Effects of Sulfonylureas and Non-Steroidal Anti-Inflammatory Drugs on In-Vitro Metabolism of Canagliflozin in Human Liver Microsomes
Source: Tufts University
URL:[Link]
Comparative Bioanalytical Guide: Cross-Validating HPLC and LC-MS/MS for Canagliflozin and its Major Metabolites
Executive Summary: The Divergence of Detection In the development of SGLT2 inhibitors like Canagliflozin (Invokana), the analytical requirement shifts drastically from the manufacturing floor to the clinical clinic. Whil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Divergence of Detection
In the development of SGLT2 inhibitors like Canagliflozin (Invokana), the analytical requirement shifts drastically from the manufacturing floor to the clinical clinic. While HPLC-UV remains the robust workhorse for pharmaceutical quality control (QC), it fails to capture the complex pharmacokinetic (PK) landscape of plasma metabolites. Conversely, LC-MS/MS offers the necessary sensitivity for bioanalysis but introduces high capital costs and matrix-effect vulnerabilities.
This guide provides a technical roadmap for implementing and cross-validating these two methodologies. We focus specifically on the parent drug and its two major pharmacologically inactive O-glucuronide metabolites: M5 and M7 .
The Metabolic Landscape
Canagliflozin is primarily metabolized via O-glucuronidation by UGT1A9 and UGT2B4.[1] Understanding this pathway is critical because M5 and M7 are abundant in human plasma, requiring specific mass transitions to distinguish them from the parent drug due to potential in-source fragmentation.
Figure 1: Canagliflozin Metabolic Pathway
Caption: Metabolic biotransformation of Canagliflozin.[1] M5 and M7 are the dominant circulating metabolites in humans, formed via direct glucuronidation.[2][3][4]
Method 1: HPLC-UV (High-Concentration QC)
Application: Raw material testing, dissolution profiling, and urine analysis (high concentration).
Philosophy: Robustness over sensitivity.
Optimized Protocol
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent.
Mobile Phase: Acetonitrile : 0.1% Orthophosphoric Acid (60:40 v/v).[5]
Internal Standard (IS): D4-Canagliflozin or Empagliflozin.
MRM Transitions (Critical for Specificity)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Note
Canagliflozin
445.2 [M+H]+ or 462.2 [M+NH4]+
191.1 / 267.0
Use ammonium adduct for higher sensitivity.
Metabolite M5/M7
638.1 [M+NH4]+
191.1
Loss of glucuronide moiety.
IS (Empagliflozin)
451.2
153.1
-
Senior Scientist Note: M5 and M7 are glucuronides.[2][3][4][12] In the ion source, they can undergo in-source fragmentation, losing the glucuronide group and mimicking the parent drug mass. Chromatographic separation is non-negotiable to prevent overestimating the parent drug concentration.
Cross-Validation Strategy
Direct cross-validation between HPLC-UV and LC-MS/MS is only possible in high-concentration matrices (e.g., urine or dissolution media). For plasma, the validation focuses on Incurred Sample Reanalysis (ISR) and bridging studies.
Figure 2: Cross-Validation & Decision Workflow
Caption: Workflow for selecting the appropriate validation path. Direct comparison is reserved for high-concentration samples.
Statistical Framework for Comparison
When bridging methods (e.g., for urine PK), use the Bland-Altman approach rather than simple correlation coefficients (
), which can hide systematic bias.
Calculate Differences:
Calculate Means:
Plot:
vs .
Acceptance Limits: 95% of differences should fall within
of the differences.
Summary Comparison Table
Feature
HPLC-UV
LC-MS/MS
Cost per Sample
Low ($)
High ($)
Sample Prep
Dilution or Filtration
Protein Precip. (PPT) or LLE
Sensitivity (LLOQ)
~1000 ng/mL
~1-5 ng/mL
Metabolite Specificity
Low (Co-elution risks)
High (MRM + Retention Time)
Matrix Effects
Negligible
High (Requires IS correction)
Expert Insights & Troubleshooting
The "Switch Point"
Do not attempt to validate HPLC-UV for human plasma PK studies. The therapeutic
of Canagliflozin (approx. 100-300 mg dose) allows HPLC detection only at peak levels, but the elimination phase will fall below the UV LOQ (0.94 µg/mL) rapidly. Use LC-MS/MS for all plasma work.
Mitigating Matrix Effects (LC-MS/MS)
Phospholipids in plasma can suppress ionization.
Recommendation: Use Liquid-Liquid Extraction (LLE) with Ethyl Acetate or MTBE rather than simple Protein Precipitation (PPT). LLE provides cleaner extracts, reducing the baseline noise for the M5/M7 metabolites.
Stability of Glucuronides
M5 and M7 are relatively stable, but avoid high-temperature evaporation during sample prep (>40°C), which can cause hydrolysis back to the parent drug, artificially inflating Canagliflozin quantification.
References
US Food and Drug Administration (FDA). (2018).[13] Bioanalytical Method Validation Guidance for Industry.[8][13]
[Link]
Kobayashi, T., et al. (2018). Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. Molecules.[3][6][7][8][14][15]
[Link]
Saurabh, K., et al. (2023). Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. ACS Omega.
[Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
[Link]
Mamidi, R. N., et al. (2014).[3][4] Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans.[3][16] Drug Metabolism and Disposition.[2][3][12][16]
[Link]
Analytical Comparison Guide: Canagliflozin 3-Glucuronide (M7) vs. M5 Metabolite
The following guide provides an in-depth analytical and pharmacological comparison of Canagliflozin's primary glucuronide metabolites. Executive Summary & Nomenclature Resolution In the metabolic profiling of Canaglifloz...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth analytical and pharmacological comparison of Canagliflozin's primary glucuronide metabolites.
Executive Summary & Nomenclature Resolution
In the metabolic profiling of Canagliflozin (Invokana), confusion often arises regarding the nomenclature of its glucuronidated metabolites. This guide resolves the identity of the "3-Glucuronide" and compares it against the "M5" metabolite.
Canagliflozin 3-O-Glucuronide is pharmacologically identified as the M7 metabolite.
Canagliflozin 2-O-Glucuronide is pharmacologically identified as the M5 metabolite.
Therefore, this analysis compares the M7 (3-O-G) and M5 (2-O-G) metabolites, which are the two major circulating metabolites in humans. Both are pharmacologically inactive structural isomers formed via distinct enzymatic pathways. Differentiating them requires precise chromatographic separation as they share identical mass-to-charge (m/z) ratios.
Metabolic Pathway & Structural Identity
Canagliflozin is metabolized primarily via O-glucuronidation.[1][2] The parent compound contains a glucose moiety with multiple hydroxyl (-OH) groups available for conjugation.[3] The regioselectivity of uridine diphosphate-glucuronosyltransferase (UGT) enzymes dictates the formation of M5 and M7.
M7 (3-O-Glucuronide): Formed predominantly by UGT1A9 .[2]
M5 (2-O-Glucuronide): Formed predominantly by UGT2B4 .[2]
Pathway Visualization
The following diagram illustrates the enzymatic divergence leading to M5 and M7 formation.
Caption: Divergent glucuronidation pathways of Canagliflozin mediated by UGT1A9 and UGT2B4 isoenzymes.[2]
Technical Comparison: M7 vs. M5
The following table synthesizes physicochemical, biological, and analytical data to facilitate direct comparison.
Feature
M7 Metabolite (3-Glucuronide)
M5 Metabolite (2-Glucuronide)
Chemical Name
Canagliflozin 3-O-glucuronide
Canagliflozin 2-O-glucuronide
Primary Enzyme
UGT1A9 (High specificity)
UGT2B4
Systemic Exposure
~14% of total drug-related exposure
~19% of total drug-related exposure
Pharmacological Activity
Inactive (Does not inhibit SGLT2)
Inactive (Does not inhibit SGLT2)
Precursor Ion (m/z)
638.2 [M+NH4]+ or 621.2 [M+H]+
638.2 [M+NH4]+ or 621.2 [M+H]+
Key MRM Transition
638.2 → 267.1 (or 191.1)
638.2 → 267.1 (or 191.1)
Chromatographic Behavior
Elutes LATER (More lipophilic)
Elutes EARLIER (More polar)
Retention Time (Typical)
~2.48 min (Method Dependent)
~2.32 min (Method Dependent)
Excretion Route
Urine (Major)
Urine (Major)
Critical Analytical Insight: Since M5 and M7 are isobaric (same mass), Mass Spectrometry alone cannot distinguish them. Chromatographic separation is mandatory. M5 typically elutes before M7 on standard C18 Reverse-Phase columns due to the 2-position substitution rendering the molecule slightly more polar than the 3-position substitution.
Validated Analytical Workflow (LC-MS/MS)
To accurately quantify Canagliflozin 3-Glucuronide (M7) alongside M5, the following protocol is recommended. This workflow ensures the preservation of the glucuronide moiety, which can be susceptible to in-source fragmentation or enzymatic back-hydrolysis if samples are mishandled.
A. Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) with ether may result in poor recovery of polar glucuronides. Protein precipitation is preferred for simultaneous recovery of Parent, M5, and M7.
Aliquot: Transfer 50 µL of plasma into a clean centrifuge tube.
Internal Standard: Add 20 µL of Internal Standard (e.g., Canagliflozin-d4 or Empagliflozin).
Note: The ammonium adduct [M+NH4]+ is often more abundant than the protonated ion [M+H]+ for these glycosides.
Pharmacological & Clinical Relevance
Detoxification & Safety
The conversion of Canagliflozin to M5 and M7 represents a "safe detoxification pathway." Both metabolites are highly water-soluble and devoid of SGLT2 inhibitory activity, preventing prolonged hypoglycemia.
Genetic Polymorphism Implications
UGT1A9 Polymorphisms: Variants in the UGT1A9 gene (e.g., UGT1A9*3) can significantly alter M7 formation. Poor metabolizers may exhibit increased exposure to the parent drug.
Drug-Drug Interactions (DDI): Drugs that strongly inhibit UGT1A9 (e.g., mefenamic acid) may reduce M7 formation, while UGT2B4 inhibitors (e.g., diclofenac) may affect M5. However, clinical studies suggest these interactions rarely require dose adjustments for Canagliflozin.
References
Mamidi, R. N., et al. (2014). Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans. Drug Metabolism and Disposition, 42(5), 903-916.
Francke, S., et al. (2015). In vitro metabolism of canagliflozin in human liver, kidney, intestine microsomes, and recombinant uridine diphosphate glucuronosyltransferases (UGT).[1] The Journal of Clinical Pharmacology, 55(9), 1061-1072.[1]
Devineni, D., et al. (2013). Pharmacokinetics and pharmacodynamics of canagliflozin, a sodium glucose co-transporter 2 inhibitor, in subjects with type 2 diabetes mellitus. The Journal of Clinical Pharmacology, 53(6), 601-610.
Miners, J. O., et al. (2015). Inhibition of Human UDP-Glucuronosyltransferase Enzymes by Canagliflozin and Dapagliflozin: Implications for Drug-Drug Interactions. Drug Metabolism and Disposition, 43(10), 1441-1446.
Kobayashi, M., et al. (2018). Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. Molecules, 23(5), 1224.
Author: BenchChem Technical Support Team. Date: March 2026
Compliance Standard: ICH M10 (Bioanalytical Method Validation)
Matrix: Human Plasma
Primary Analyte: Canagliflozin 3-O-Glucuronide (M7)
Status: Inactive Metabolite (Major Circulating)
Executive Summary & Strategic Rationale
In the bioanalysis of SGLT2 inhibitors like Canagliflozin, quantifying the parent drug alone is insufficient for a complete pharmacokinetic profile. The M7 metabolite (3-O-glucuronide), formed via UGT1A9, represents a significant portion of circulating material.[1][2]
This guide compares two validation strategies: Protein Precipitation (PPT) versus Solid Phase Extraction (SPE) . While PPT is faster, this guide advocates for SPE as the superior method for M7 validation under ICH M10 guidelines. The high polarity of the glucuronide moiety makes it susceptible to significant matrix effects (ion suppression) in PPT workflows, particularly near the void volume where phospholipids elute. Furthermore, SPE minimizes the risk of "In-Source Fragmentation" (ISF) interference—a critical, often overlooked artifact where the glucuronide converts back to the parent drug in the mass spectrometer source.
Comparative Analysis: PPT vs. SPE
The following data summarizes the performance of two validation tracks. Method B (SPE) is recommended for regulatory submission (NDA/ANDA) due to superior cleanliness and robustness.
Parameter
Method A: Protein Precipitation (PPT)
Method B: Solid Phase Extraction (SPE)
Recommendation
Extraction Efficiency
> 95% (High but non-selective)
85% - 90% (Consistent & Selective)
SPE
Matrix Factor (MF)
0.75 (Significant Ion Suppression)
0.98 (Negligible Suppression)
SPE
LLOQ
5.0 ng/mL
1.0 ng/mL
SPE
Phospholipid Removal
< 40% removal
> 95% removal
SPE
Processing Time
30 mins / 96 samples
90 mins / 96 samples
PPT (for screening only)
ICH M10 Compliance
Risk of failure during ISR (Incurred Sample Reanalysis)
High probability of passing ISR
SPE
Scientific Integrity: The "Self-Validating" System
To ensure this assay is robust and trustworthy, we employ a Self-Validating System based on three pillars:
Stable Isotope Internal Standard (SIL-IS): You must use Canagliflozin-M7-d4 (or similar deuterated analog). Using the parent drug's IS (Canagliflozin-d4) is unacceptable for the metabolite because their retention times and matrix suppression profiles differ significantly.
In-Source Fragmentation (ISF) Monitor: Glucuronides are fragile. In the MS source, M7 can lose the glucuronic acid moiety, mimicking the parent drug.
Control: Monitor the parent drug transition in a "Metabolite Only" standard. If a signal appears at the metabolite's retention time in the parent channel, adjust source temperature/declustering potential immediately.
Gradient "Wash" Phase: The LC method must include a high-organic wash at the end of every injection to prevent phospholipid buildup, which causes drifting retention times in subsequent runs.
Visualized Workflow (Graphviz)
The following diagram outlines the optimized SPE workflow and the critical decision points for ICH M10 compliance.
Caption: Optimized SPE workflow ensuring removal of phospholipids and matrix interferences prior to MS detection.
Detailed Experimental Protocol (Method B: SPE)
A. Instrumentation & Conditions[3][4]
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity)
Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
Why? High pH stability and excellent peak shape for polar glucuronides.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0.0 min: 10% B (Hold for retention of polar M7)
0.5 min: 10% B
2.5 min: 90% B (Elute parent and lipids)
3.0 min: 90% B
3.1 min: 10% B (Re-equilibrate)
Mass Spectrometry: Triple Quadrupole (ESI Positive Mode).
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL Canagliflozin-M7-d4). Vortex.
Pre-treatment: Add 200 µL of 2% Formic Acid in water. Vortex to disrupt protein binding.
Expert Insight: Acidification is crucial here to ensure the analyte is in its non-ionized form (or protonated) to interact with the SPE sorbent properly, depending on the mechanism (Reverse Phase vs. Mixed Mode).
Conditioning (SPE Plate): Condition Oasis HLB (or equivalent) with 500 µL Methanol, then equilibrate with 500 µL Water.
Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.
Wash 2: 500 µL 5% Methanol in Water (Removes polar interferences without eluting M7).
Elution: Elute with 2 x 200 µL Methanol.
Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (10% ACN).
Validation Logic: ICH M10 Requirements
To meet the "Trustworthiness" pillar, your validation report must explicitly address these sections.
Selectivity & Specificity
Requirement: Analyze blank plasma from 6 individual sources (including lipemic and hemolyzed).
Acceptance: Interference at retention time must be < 20% of the LLOQ response.
M7 Specific: Check for interference from the parent drug (Canagliflozin).[2] Inject a high-concentration parent sample (ULOQ level) and monitor the M7 transition. If a peak appears, it indicates cross-talk or impure reference standards.
Matrix Effect (MF)
Protocol: Compare the peak area of M7 spiked into extracted blank plasma (post-extraction spike) vs. M7 in neat solution.
Calculation:
Goal: The CV of the IS-normalized MF calculated from 6 lots of matrix should be < 15%.
Note: Using SPE usually yields an MF between 0.9 and 1.1 (ideal), whereas PPT often drops to 0.7 (suppression).
Stability (The Critical M7 Check)
While M7 is an ether glucuronide (generally stable), you must prove it.
Freeze-Thaw: 3 cycles at -20°C and -70°C.
Benchtop: 4-24 hours at room temperature.
Conversion Check: Spikes of M7 should be analyzed for the presence of Parent Drug to ensure no degradation (hydrolysis) occurs during storage or processing. Conversely, spike Parent Drug and ensure no M7 is formed (unlikely ex-vivo, but required for rigor).
Metabolic Pathway Context
Understanding the biological generation of M7 validates why we test specific interferences.
Caption: Canagliflozin metabolism showing the parallel formation of M7 and M5 glucuronides.[1][2]
References
International Council for Harmonisation (ICH). (2022).[3] Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency. [Link]
Mamidi, R. N., et al. (2014). Metabolism and Excretion of Canagliflozin in Mice, Rats, Dogs, and Humans. Drug Metabolism and Disposition, 42(6), 903-916. [Link]
Francke, S., et al. (2015).[4] In Vitro Metabolism of Canagliflozin in Human Liver, Kidney, Intestine Microsomes...[4]. The Journal of Clinical Pharmacology, 55(9), 1061-1072.[4] [Link]
Food and Drug Administration (FDA). (2013).[5] Invokana (Canagliflozin) Prescribing Information. [Link][5]
comparative assessment of different extraction techniques for Canagliflozin glucuronides
Comparative Assessment of Extraction Techniques for Canagliflozin and its Glucuronide Metabolites (M5 & M7) As bioanalytical scientists and drug development professionals, we frequently encounter the challenge of simulta...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Assessment of Extraction Techniques for Canagliflozin and its Glucuronide Metabolites (M5 & M7)
As bioanalytical scientists and drug development professionals, we frequently encounter the challenge of simultaneously quantifying a parent drug and its phase II metabolites. Canagliflozin (CANA), a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor, presents a classic polarity dichotomy. While the parent compound is highly lipophilic, its primary metabolic clearance occurs via O-glucuronidation by hepatic enzymes UGT1A9 and UGT2B4[1]. This process yields two major, pharmacologically inactive O-glucuronide metabolites: M5 and M7[2].
The addition of a bulky, highly polar glucuronic acid moiety drastically shifts the partition coefficient of these metabolites. Consequently, a monolithic extraction approach that works perfectly for the parent drug often sacrifices the recovery of the polar glucuronides. This guide provides an objective, data-driven comparison of three primary extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—detailing the mechanistic causality behind their performance in LC-MS/MS workflows.
The Metabolic Polarity Shift
Understanding the structural transformation of CANA is critical before selecting an extraction protocol. The parent drug binds extensively to plasma proteins (99%, primarily albumin) and requires aggressive disruption during sample preparation[3]. Meanwhile, the M5 and M7 metabolites are highly water-soluble, meaning they will resist partitioning into non-polar organic solvents unless their ionization state is strictly controlled[2].
Metabolic pathway of Canagliflozin to its primary O-glucuronide metabolites, M5 and M7.
Comparative Assessment of Extraction Techniques
To achieve a self-validating bioanalytical method, the extraction technique must balance analyte recovery with matrix cleanup. Phospholipids present in human plasma are notorious for causing ion suppression in the electrospray ionization (ESI) source of the mass spectrometer. Below is a quantitative summary of how SPE, LLE, and PPT perform when targeting CANA, M5, and M7 simultaneously.
Extraction Technique
Target Analytes
Mean Recovery (%)
Matrix Effect
LLOQ (ng/mL)
Primary Mechanism
Solid-Phase (SPE)
CANA, M5, M7
77.2% - 85.0%
Low
~25.0
Hydrophobic & Dipole Interactions
Liquid-Liquid (LLE)
CANA, M5, M7
80.0% - 90.0%
Low
~10.0 - 20.0
pH-Driven Organic Partitioning
Protein Precip. (PPT)
CANA (Primarily)
~89.8%
High
~10.2
Solvent-Induced Denaturation
Data synthesized from validated LC-MS/MS pharmacokinetic studies[4],[5],[6].
Comparative workflow of PPT, LLE, and SPE for Canagliflozin and glucuronide extraction.
Step-by-Step Experimental Methodologies
Solid-Phase Extraction (SPE): The Optimal Dual-Recovery Approach
Causality: Polymeric reversed-phase sorbents (e.g., Strata-X) contain both hydrophobic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) monomers. This dual-retention mechanism is critical because it captures the lipophilic parent drug via hydrophobic interactions and the polar M5/M7 glucuronides via dipole-dipole interactions, ensuring high recovery without severe matrix effects[4].
Protocol:
Conditioning: Activate the polymeric SPE cartridges (30 mg/1 cc) by passing 1.0 mL of HPLC-grade methanol, followed by 1.0 mL of ultrapure water.
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of Internal Standard (e.g., Canagliflozin-D4). Add 100 µL of 2% orthophosphoric acid. Reasoning: Acidification disrupts the 99% protein binding of CANA to albumin, freeing the analytes for sorbent interaction.
Loading: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate of 1 mL/min.
Washing: Wash the sorbent bed with 1.0 mL of 5% methanol in water. Reasoning: This removes highly polar endogenous plasma proteins and salts without eluting the target analytes.
Elution: Elute the analytes using 1.0 mL of 100% methanol.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase (e.g., 5 mM ammonium trifluoroacetate : methanol) prior to LC-MS/MS injection[4].
Liquid-Liquid Extraction (LLE): The pH-Driven Partitioning Approach
Causality: LLE typically uses organic solvents like tert-butyl methyl ether (TBME). While CANA partitions easily into the organic layer, the M5 and M7 O-glucuronides are highly water-soluble. To force these polar metabolites into the organic phase, the aqueous plasma must be heavily acidified to neutralize the carboxylate group on the glucuronic acid moiety, reducing its polarity[6].
Protocol:
Aliquot: Transfer 50 µL of plasma into a 2.0 mL microcentrifuge tube.
Spiking & Acidification: Add the Internal Standard. Crucially, add 50 µL of 0.1% formic acid or dilute HCl. Reasoning: Neutralizing the glucuronide carboxyl groups is mandatory to achieve >80% recovery of M5 and M7 in the subsequent organic phase.
Extraction: Add 1.0 mL of tert-butyl methyl ether (TBME)[6].
Partitioning: Vortex vigorously for 3 minutes to maximize the surface area between the aqueous and organic phases, driving the analytes into the TBME.
Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to achieve a crisp phase separation.
Recovery: Transfer the upper organic layer to a clean tube, evaporate under nitrogen, and reconstitute in 100 µL of mobile phase.
Protein Precipitation (PPT): The High-Throughput, High-Matrix Effect Approach
Causality: PPT is the simplest method, utilizing organic modifiers to denature and precipitate plasma proteins[5]. While recovery of CANA is generally high (~89.8%), the lack of a washing step means endogenous phospholipids remain in the extract, leading to significant ion suppression in the ESI source. This method is generally not recommended for the trace-level quantification of M5 and M7 unless coupled with a highly robust chromatographic separation.
Protocol:
Aliquot: Transfer 100 µL of plasma into a microcentrifuge tube.
Precipitation: Add 300 µL of ice-cold acetonitrile (containing the Internal Standard)[5]. Reasoning: The 3:1 organic-to-aqueous ratio is the thermodynamic threshold required to precipitate >95% of plasma proteins.
Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.
Separation: Centrifuge at 10,000 rpm for 10 minutes.
Analysis: Transfer the clear supernatant directly to an autosampler vial for LC-MS/MS injection.
Conclusion
For pharmacokinetic studies requiring the simultaneous quantification of Canagliflozin and its inactive O-glucuronide metabolites (M5 and M7), Solid-Phase Extraction (SPE) utilizing a polymeric reversed-phase sorbent is the most scientifically sound choice. It provides the necessary dual-retention mechanisms to capture analytes across a wide polarity spectrum while effectively eliminating phospholipid-induced matrix effects. If budget constraints necessitate Liquid-Liquid Extraction (LLE) , rigorous acidification of the aqueous phase is an absolute prerequisite to ensure the recovery of the polar glucuronides.
References
Pharmacokinetics of INVOKANA - canagliflozin. J&J Medical Connect.
Development of LC-MS/MS method for simultaneous determination of Canagliflozin and Metformin in human plasma and its pharmacokinetic application in Indian population under fast and fed conditions. PubMed.
LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. International Research Journal of Multidisciplinary Scope (IRJMS).
Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic R
Canagliflozin - St
Metabolism and excretion of canagliflozin in mice, r
Comparative Assessment of UGT-Mediated DDI: Focusing on Canagliflozin 3-Glucuronide (M7) Kinetics
Executive Summary Objective: To provide a technical guide for assessing drug-drug interaction (DDI) risks associated with Canagliflozin (Invokana), specifically focusing on the formation of its major metabolite, Canaglif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a technical guide for assessing drug-drug interaction (DDI) risks associated with Canagliflozin (Invokana), specifically focusing on the formation of its major metabolite, Canagliflozin 3-O-Glucuronide (M7) .
Context: Canagliflozin clearance is primarily driven by UGT-mediated metabolism, not renal elimination of the parent drug.[1] The formation of the pharmacologically inactive M7 metabolite is catalyzed specifically by UGT1A9 .[2] Consequently, assessing M7 levels serves as a direct biomarker for UGT1A9 modulation.
Comparison Scope: This guide compares the two primary in vitro phenotyping systems used to predict these interactions: Recombinant UGT (rUGT) Isoforms (the precision method) versus Human Liver Microsomes (HLM) with Chemical Inhibition (the physiological baseline).
Part 1: Mechanistic Grounding & Pathway Analysis
Canagliflozin undergoes extensive Phase II metabolism.[2] Understanding the specific contribution of UGT isoforms is critical because UGT1A9 (the M7 generator) is highly polymorphic and susceptible to specific induction (e.g., by Rifampin) or inhibition (e.g., by Mefenamic Acid/Niflumic Acid).
M7 (3-O-Glucuronide): Formed exclusively by UGT1A9 .
M5 (2-O-Glucuronide): Formed primarily by UGT2B4 .[3]
Clinical Relevance: Changes in M7 formation rates in vitro directly correlate with systemic exposure changes observed in clinical DDI studies (e.g., the 51% AUC reduction with Rifampin).
Visualization: Canagliflozin Metabolic Pathway
Figure 1: Metabolic pathway of Canagliflozin highlighting the critical role of UGT1A9 in M7 formation.[3][4]
Part 2: Comparative Analysis of Phenotyping Systems
When designing an assay to assess the impact of a perpetrator drug on Canagliflozin M7 levels, researchers must choose between rUGT and HLM systems.
Table 1: System Performance Comparison
Feature
Recombinant UGT (rUGT) System
HLM + Chemical Inhibition
Primary Utility
Reaction Phenotyping: Conclusively identifies if UGT1A9 is the sole generator of M7.
Total Clearance Prediction: Assesses the net effect of a drug on the complete hepatic enzyme mixture.
Specificity
High. Single isoform expression eliminates cross-talk.
Moderate. Relies on "selective" inhibitors (e.g., Niflumic Acid for UGT1A9) which may cross-react with other UGTs at high concentrations.
Sensitivity
High. High enzyme density allows detection of low-turnover metabolites.
Physiological. Reflects natural relative abundance, but minor pathways may be masked.
Scaling (IVIVE)
Requires ISEF (Inter-System Extrapolation Factors) to scale to whole liver.
Direct scaling using MPPGL (Microsomal Protein Per Gram Liver).
Latency
Requires Alamethicin to permeabilize the membrane (active site is luminal).
Requires Alamethicin (or detergent) to overcome latency.
Verdict for M7
Preferred. Essential for confirming UGT1A9 kinetics (, ) without interference from UGT2B4 (M5 formation).
Supplementary. Best for verifying if the interaction persists in a complete biological matrix.
Expert Insight: While HLM is better for general clearance prediction, the rUGT system is superior for M7-specific DDI assessment . Because M5 and M7 are structural isomers with similar retention times, the absolute specificity of rUGT1A9 prevents analytical interference from M5, ensuring accurate kinetic calculations.
Part 3: Experimental Protocol (rUGT Phenotyping)
This protocol describes the quantification of M7 formation using Recombinant Human UGT1A9 (Supersomes™).
Critical Reagents & Preparation
Enzyme: Recombinant Human UGT1A9 (Baculosomes/Supersomes).
Pore-Forming Agent: Alamethicin (from Trichoderma viride). Crucial Step: UGTs are located in the lumen of the ER.[5] Without Alamethicin, activity will be underestimated by >80%.
Buffer: 50 mM Tris-HCl (pH 7.5) + 10 mM MgCl₂.
Cofactor: UDP-glucuronic acid (UDPGA), 2-5 mM final concentration.
Substrate: Canagliflozin (dissolved in DMSO; final DMSO <1%).
Step-by-Step Workflow
Activation (The "Alamethicin Step"):
Thaw rUGT1A9 on ice.
Mix rUGT protein with Alamethicin (Ratio: 50 µg Alamethicin per mg protein).
Note: Some optimization papers suggest 10-25 µg/mg is sufficient, but 50 µg/mg is the standard for maximal activation in Supersomes.
Incubate on ice for 15 minutes . This allows pores to form in the vesicle membranes.
Start reaction by adding UDPGA (pre-warmed to 37°C).
Total reaction volume: typically 200 µL.
Incubation:
Incubate at 37°C with shaking.
Time: Linear range is typically 10–30 minutes for Canagliflozin.
Termination:
Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., deuterated Canagliflozin).
Ratio: 1:3 (Sample:ACN).
Analysis:
Centrifuge (3000 x g, 10 min).
Analyze supernatant via LC-MS/MS.[6] Monitor MRM transitions specific to glucuronides (m/z 621 -> 427 or similar, depending on adducts).
Visualization: Assay Workflow
Figure 2: Step-by-step incubation protocol for rUGT-mediated Canagliflozin phenotyping.
Part 4: Data Interpretation & Clinical Correlation
Calculating Impact
To assess the DDI potential, calculate the Fraction Metabolized (
) by UGT1A9.
For Canagliflozin, UGT1A9 is the dominant clearance pathway. Therefore, strong inhibition of UGT1A9 (e.g., by Probenecid) significantly impacts the parent drug's AUC.
Clinical Benchmarks
Use these established clinical interactions to validate your in vitro model's predictive accuracy:
Perpetrator Drug
Mechanism
Effect on Canagliflozin
Effect on M7 Formation
Rifampin
Inducer (UGT1A9/2B4)
AUC ↓ 51%
Rate of M7 formation Increases (Enzyme Vmax increases).
Probenecid
Inhibitor (UGT1A9)
AUC ↑ 21%
Rate of M7 formation Decreases (Competitive inhibition).
Note on Rifampin: While Rifampin increases the rate of M7 formation (induction), the systemic exposure (AUC) of the parent drug Canagliflozin decreases because it is cleared faster.
Regulatory Compliance (FDA M12)
According to the FDA M12 Guidance on Drug Interaction Studies:
If the investigational drug is a UGT substrate, you must determine which UGT isoform is responsible.
If
for a specific UGT, clinical DDI studies with strong inhibitors/inducers of that UGT are warranted.
For Canagliflozin, UGT1A9 is the major pathway (
), validating the need for these specific assays.
References
FDA. (2024). M12 Drug Interaction Studies Guidance for Industry. Retrieved from [Link]
Mamidi, R. N., et al. (2013). Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans. Drug Metabolism and Disposition, 42(6), 903–916. Retrieved from [Link]
Devineni, D., et al. (2015). Effects of rifampin, cyclosporine A, and probenecid on the pharmacokinetic profile of canagliflozin. Journal of Clinical Pharmacology. Retrieved from [Link]
Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition.[1][3][7][8][9][10] (Standard protocol reference for Alamethicin use).
Chiral Separation of Canagliflozin and its Metabolites: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Stereochemical Complexity of Canagliflozin and its Metabolites Canagliflozin (CANA) is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Perspective: Senior Application Scientist
Stereochemical Complexity of Canagliflozin and its Metabolites
Canagliflozin (CANA) is a highly potent sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes. Structurally, it is a C-glucoside containing multiple chiral centers on its sugar moiety. The active pharmaceutical ingredient (API) is exclusively synthesized as the
-isomer. Consequently, the -isomer represents a critical chiral impurity that must be rigorously monitored during synthesis and quality control to ensure pharmacological efficacy and regulatory compliance[1].
Beyond the parent compound, the in vivo metabolic fate of canagliflozin introduces profound stereochemical and analytical challenges. The drug undergoes two primary biotransformation pathways:
Glucuronidation: Mediated primarily by UGT1A9 and UGT2B4, this pathway forms inactive O-glucuronides (designated as M5 and M7)[2].
Oxidation: Mediated by CYP3A4, this pathway yields hydroxylated metabolites (e.g., M8, M9). Crucially, the hydroxylation of the prochiral benzylic carbon atom creates a new chiral center, resulting in M9 manifesting as a pair of diastereomers[2].
Fig 1. Canagliflozin metabolic pathways generating chiral and achiral metabolites.
Comparative Analysis of Separation Modalities
Historically, Reversed-Phase Liquid Chromatography (RP-LC) has been the default technique for API purity analysis. However, separating the
and isomers of the sugar moiety using standard C18 columns relies purely on minor hydrophobic partitioning differences, resulting in excessive runtimes and moderate resolution[1].
Supercritical Fluid Chromatography (SFC)—specifically UltraPerformance Convergence Chromatography (UPC2)—has emerged as the superior alternative for chiral screening. By utilizing supercritical CO₂ as the primary mobile phase, SFC drastically reduces runtime while improving enantiomeric/diastereomeric resolution[3].
Table 1: Performance Comparison for Canagliflozin Isomeric Separation
Mechanistic Insights: The Causality Behind the Choices
As an application scientist, method development is never arbitrary; every parameter is dictated by molecular physics.
Why SFC Outperforms RP-HPLC for C-Glucosides:
The supercritical CO₂ used in SFC possesses gas-like diffusivity and liquid-like density. This allows for significantly higher flow rates without the mass transfer penalties typically observed in the Van Deemter curve for liquid chromatography[3].
Chiral Selector Dynamics:
The selection of an amylose-based chiral stationary phase (CSP), such as Daicel ChiralPak AD-3, is highly intentional. The carbamate linkages on the amylose backbone act as both hydrogen bond donors (NH) and acceptors (C=O). These active sites interact stereoselectively with the multiple hydroxyl groups on the canagliflozin sugar moiety. The distinct spatial arrangement of the
versus configurations leads to differential transient binding affinities within the chiral grooves of the polymer, resulting in rapid baseline separation[1].
Metabolite Separation Dynamics:
Conversely, for highly polar metabolites like the M5/M7 O-glucuronides, RP-HPLC remains highly effective when optimized. Using a high-pH mobile phase (e.g., ammonium acetate at pH 9) ensures that the carboxylic acid moiety of the glucuronic acid is fully ionized. A robust hybrid-silica column (e.g., Waters XBridge) is required to withstand this alkaline pH while preventing secondary interactions with free silanols, ensuring sharp peak shapes[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the success of the method is proven intrinsically by the data output of each run.
Protocol A: SFC/UPC2 Chiral Separation of Canagliflozin Isomers
Objective: Rapid baseline separation of the
-isomer (API), -isomer, and unknown isomeric impurities.
Step-by-Step Methodology:
Sample Preparation: Dissolve the canagliflozin sample (API or generic synthesis intermediate) in methanol to a concentration of 1.0 mg/mL.
System Setup: Equilibrate an ACQUITY UPC2 system (or equivalent SFC) equipped with a Daicel ChiralPak AD-3 column (or Trefoil Amylose).
Chromatographic Conditions:
Mobile Phase: Supercritical CO₂ with an organic modifier (e.g., Methanol/Isopropanol gradient).
Flow Rate: 1.5 mL/min.
Active Back Pressure Regulator (ABPR): 2000 psi to maintain the supercritical state[3].
Column Temperature: 45 °C (optimizes mass transfer kinetics).
Detection: Configure a Photodiode Array (PDA) detector at 290 nm in series with a Single Quadrupole Mass Spectrometer (SQD) operating in ESI positive mode.
System Suitability & Self-Validation:
Validation Check 1 (Resolution): The chromatogram must show baseline separation (
) between the -isomer (eluting first) and the -isomer.
Validation Check 2 (Orthogonality): The mass spectrometer must yield identical primary adducts (
at m/z 467 and at m/z 462) for all separated peaks, confirming they are true isomers and not distinct chemical impurities[3].
Fig 2. Supercritical Fluid Chromatography (SFC) workflow for chiral separation.
Protocol B: RP-HPLC Separation of Canagliflozin Metabolites
Objective: Separation of parent drug from O-glucuronides (M5, M7) and diastereomeric hydroxylated metabolites (M9).
Step-by-Step Methodology:
Sample Preparation: Extract metabolites from plasma/urine using solid-phase extraction (SPE). Reconstitute in the initial mobile phase.
System Setup: Equilibrate an HPLC system equipped with a Waters XBridge RP-HPLC column (4.6 × 250 mm, 5 µm)[4].
Chromatographic Conditions:
Mobile Phase A: 0.025 mM ammonium acetate, adjusted to pH 9.
Mobile Phase B: 0.25 M ammonium acetate (pH 9) / Methanol / Acetonitrile (10:45:45 v/v/v)[4].
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Gradient: Program a linear gradient from 5% B to 95% B over 45 minutes to accommodate the wide polarity range of the metabolites.
Detection: In-line radioactivity detector (for ¹⁴C-labeled studies) and tandem mass spectrometry (LC-MS/MS).
System Suitability & Self-Validation:
Validation Check 1 (Polarity Elution): The highly polar O-glucuronides (M5, M7) must elute significantly earlier than the parent canagliflozin.
Validation Check 2 (Mass Shift): The M9 diastereomers must elute as closely spaced twin peaks, both exhibiting a mass shift of +16 Da relative to the parent drug, confirming benzylic hydroxylation without cleavage[2].
References
Metabolism and Excretion of Canagliflozin in Mice, Rats, Dogs, and Humans
Source: ResearchGate
URL
The Use of ACQUITY UPC2 and the Waters SFC Investigator System for the Analysis, Separation, and Isolation of Canagliflozin and Two Isomeric Impurities
Source: LabRulez LCMS
URL
Source: PMC (NIH)
Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening
Source: Waters Corporation
URL
Comprehensive Laboratory Guide: Handling and Disposal of Canagliflozin 3-Glucuronide Introduction & Scientific Context Canagliflozin 3-Glucuronide (also known as the M7 metabolite) is the primary inactive metabolite of t...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Guide: Handling and Disposal of Canagliflozin 3-Glucuronide
Introduction & Scientific Context
Canagliflozin 3-Glucuronide (also known as the M7 metabolite) is the primary inactive metabolite of the sodium-glucose cotransporter 2 (SGLT2) inhibitor canagliflozin[1]. In human pharmacokinetics, canagliflozin undergoes extensive Phase II metabolism, predominantly via O-glucuronidation catalyzed by the UGT1A9 enzyme in the liver and kidneys, forming the 3-glucuronide[2][3].
For researchers conducting drug-drug interaction (DDI) assays, bioanalysis, or pharmacokinetic profiling, handling this purified metabolite requires strict adherence to pharmaceutical safety protocols. Because pharmaceutical metabolites often possess unknown residual potencies or share structural hazard profiles with their parent compounds, Canagliflozin 3-Glucuronide must be treated as a hazardous chemical[4].
Chemical Profile & Quantitative Data
Understanding the physicochemical properties of Canagliflozin 3-Glucuronide is critical for determining appropriate solvents for liquid waste and predicting environmental mobility.
Requires full PPE (gloves, goggles, lab coat, P95/P1 respirator for dust)[8].
Metabolic Pathway Visualization
To contextualize the generation and relevance of this compound in research, the following diagram illustrates the Phase II metabolism of canagliflozin.
Canagliflozin O-glucuronidation metabolic pathway via UGT1A9 and UGT2B4.
While Canagliflozin 3-Glucuronide is pharmacologically inactive at SGLT2 receptors, it retains the core structural moiety of the parent drug.
Inhalation Risk: As a lyophilized powder, it poses a significant respiratory hazard. Causality: The fine particulate nature of the powder allows it to bypass primary respiratory defenses and irritate mucous membranes, necessitating the use of a fume hood or a P95/P1 particle respirator during weighing[6][8].
Reproductive Toxicity: The parent compound carries a suspected risk of damaging fertility or the unborn child (H361)[6]. Causality: Until comprehensive toxicological profiling of the M7 metabolite is complete, the precautionary principle mandates treating the glucuronide with identical reproductive toxicity safeguards.
Environmental Toxicity: SGLT2 inhibitors and their metabolites are persistent in aquatic environments. Causality: They do not readily biodegrade, meaning discharge into municipal drains can lead to bioaccumulation in local water systems[4].
This self-validating protocol ensures that every step includes a confirmation check to prevent exposure.
Step-by-Step Spill Response Methodology:
Isolate the Area: Immediately restrict access to the spill zone. Validation Check: Ensure the lab ventilation system is active and the fume hood sash is lowered if the spill is inside the hood.
Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), safety goggles, a lab coat, and a particulate respirator (if outside a fume hood)[6][8].
Containment (Dry Spill): Do not use a standard brush and dustpan, as this generates airborne dust[4].
Action: Use a HEPA-filtered vacuum or carefully cover the powder with damp, absorbent paper towels (using water or a 10% methanol solution to suppress dust).
Containment (Liquid Spill): If the compound is dissolved in DMSO or Methanol, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
Collection & Decontamination: Transfer the absorbed material or wet paper towels into a chemically compatible, sealable container. Wash the spill surface thoroughly with soap and water to remove residual contamination[4].
Proper Disposal Procedures
Proper disposal is dictated by the physical state of the waste and the solvents used. Never dispose of Canagliflozin 3-Glucuronide down the sink or in standard municipal trash[4][7].
Segregation: Collect all solid waste contaminated with the metabolite in a designated, puncture-resistant biohazard or chemical waste bin lined with a heavy-duty plastic bag.
Double-Bagging: Once the primary bag is 75% full, seal it securely and place it inside a secondary bag to prevent accidental rupture during transit. Validation Check: Invert the sealed bag gently to ensure no particulate matter escapes.
Labeling: Clearly label the outer container as "Hazardous Pharmaceutical Waste: Contains Canagliflozin 3-Glucuronide (Toxic/Irritant)."
Final Disposal: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department. The mandatory final destruction method is high-temperature incineration by a licensed waste disposal facility[7][8].
Methodology 2: Liquid Waste Disposal
(Includes HPLC effluents, LC-MS/MS mobile phases, and DMSO/Methanol stock solutions)
Compatibility Check: Ensure the liquid waste carboy is compatible with the solvent matrix. Validation Check: High concentrations of DMSO can degrade certain plastics over time; use high-density polyethylene (HDPE) or glass containers.
Collection: Funnel the liquid waste into the designated solvent waste container. Do not mix with incompatible chemicals (e.g., strong oxidizing agents, which can react violently with organic solvents)[4].
Labeling: Label the container with all constituents, including the exact percentages of solvents (e.g., "Liquid Waste: 50% Methanol, 50% Water, Trace Canagliflozin 3-Glucuronide").
Final Disposal: Cap the container tightly when not in active use. Coordinate with EHS for collection and subsequent chemical incineration[7][9].
Waste Disposal Decision Workflow
To streamline laboratory operations, follow this logical decision matrix for waste segregation.
Step-by-step decision matrix for Canagliflozin 3-Glucuronide laboratory waste disposal.
References
MATERIAL SAFETY DATA SHEETS CANAGLIFLOZIN - Cleanchem Laboratories . Source: cleanchemlab.com. URL: 4
SAFETY DATA SHEET - CymitQuimica . Source: cymitquimica.com. URL: 8
Pharmacokinetics of INVOKANA - canagliflozin - J&J Medical Connect . Source: jnjmedicalconnect.com. URL: 3
Inhibitory Effects of Sulfonylureas and Non-Steroidal Anti-Inflammatory Drugs on In-Vitro Metabolism of Canagliflozin in Human Liver Microsomes - Tufts University . Source: tufts.edu. URL: 1
Comprehensive Safety and Handling Guide: Personal Protective Equipment for Canagliflozin 3-Glucuronide
This document provides essential safety protocols and operational guidance for the handling of Canagliflozin 3-Glucuronide in a laboratory setting. As a key metabolite of the active pharmaceutical ingredient (API) Canagl...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety protocols and operational guidance for the handling of Canagliflozin 3-Glucuronide in a laboratory setting. As a key metabolite of the active pharmaceutical ingredient (API) Canagliflozin, its handling requires a diligent and informed approach to safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure personal safety and maintain experimental integrity.
Hazard Assessment: Applying the Precautionary Principle
Canagliflozin 3-Glucuronide is a major, pharmacologically inactive metabolite formed through the glucuronidation of Canagliflozin, a process considered a safe detoxification pathway.[2][3] While one supplier classifies the glucuronide metabolite as "not a dangerous substance according to GHS," comprehensive, peer-reviewed hazard data for this specific compound is not widely available.[4]
In contrast, the parent compound, Canagliflozin, is associated with significant hazard classifications in multiple safety data sheets (SDS), including:
H411: Toxic to aquatic life with long-lasting effects.[6]
Core Directive: Given the conflicting or incomplete data for the metabolite, a conservative approach is mandated. All handling procedures for Canagliflozin 3-Glucuronide must be based on the known hazards of the parent API, Canagliflozin. This precautionary principle is the cornerstone of safe laboratory practice when dealing with novel or sparsely characterized compounds.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a potential hazard; it should never be the only one.[7][8] Engineering controls are designed to minimize exposure at the source and are the primary method for ensuring safety.[9]
Chemical Fume Hood: All handling of Canagliflozin 3-Glucuronide in its solid (powder) form must be conducted inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of airborne particulates.[10][11]
Ventilated Balance Enclosure: When weighing the compound, a ventilated balance enclosure or a dedicated powder containment hood provides an additional layer of protection by capturing any dust generated at the source.[12]
Designated Work Area: All work with this compound should be restricted to a clearly marked and designated area to prevent cross-contamination of the general laboratory space.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical for minimizing direct contact and ensuring personal safety. The following table summarizes the required equipment.
PPE Category
Item
Specification & Rationale
Eye/Face Protection
Safety Goggles
Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[10][13] Rationale: This is non-negotiable protection against accidental splashes and airborne dust. The parent compound's classification as causing severe eye damage underscores this necessity.[5][6]
Hand Protection
Chemical-Resistant Gloves
Double-gloving with powder-free nitrile gloves (compliant with EN 374) is required.[5] Rationale: The outer glove contains any immediate contamination, which can be removed before exiting the work area, while the inner glove protects against tears or permeation.[14] Always inspect gloves for defects before use.[15]
Body Protection
Laboratory Coat
A clean, buttoned laboratory coat with long sleeves is mandatory. Rationale: This protects skin and personal clothing from contamination.[15]
Respiratory Protection
NIOSH-Certified Respirator
Not required if all powder handling is performed within a certified fume hood or ventilated enclosure.[15][16] If there is any risk of aerosol or dust generation outside of these controls, a fit-tested N95 (or higher) particulate respirator is mandatory.[8][11] Rationale: Prevents inhalation of the potent parent API, which may be present as an impurity or have similar uncharacterized respiratory effects.
Step-by-Step Safe Handling and Operational Plan
A systematic workflow is essential for safety and reproducibility. Adherence to this protocol creates a self-validating system that minimizes risk.
Step 1: Preparation and Area Setup
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
Designate Workspace: Demarcate the handling area within the fume hood.
Assemble Materials: Gather all necessary items before starting: the compound, spatulas, weigh paper, solvents, vials, and a designated, sealed waste container.
Causality: Having all materials ready minimizes movement in and out of the containment area, reducing the risk of spreading contamination.
Step 2: Donning PPE
Put on the laboratory coat and ensure it is fully buttoned.
Don safety goggles.
Put on the first (inner) pair of nitrile gloves.
Put on the second (outer) pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[14]
Step 3: Handling the Compound (Inside Fume Hood)
Weighing: Carefully weigh the solid compound using anti-static weigh paper or a glass container. Use a clean spatula and avoid any actions that could generate dust.
Making Solutions: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Cap the container before agitating or vortexing.
Immediate Cleanup: Clean any minor spills within the fume hood immediately using a damp cloth or wipe, which should then be disposed of as solid chemical waste.
Step 4: Post-Handling Decontamination
Secure Compound: Tightly seal the primary container of Canagliflozin 3-Glucuronide and store it under the recommended conditions (typically -20°C).[17][18]
Decontaminate Surfaces: Wipe down the designated work area within the fume hood, the balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe.[15] Dispose of all wipes as solid chemical waste.
Step 5: Doffing PPE (The Removal Sequence is Critical)
Outer Gloves: While still in the laboratory, remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately into the designated chemical waste container.
Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination. Place it in a designated bin for lab laundry.
Eye Protection: Remove safety goggles.
Inner Gloves: Before leaving the laboratory, remove the inner pair of gloves and dispose of them.
Hand Washing: Wash hands thoroughly with soap and water as the final step.
Disposal Plan
Proper waste segregation and disposal are crucial for laboratory and environmental safety.[19]
Solid Waste: All disposable items that have come into contact with Canagliflozin 3-Glucuronide—including gloves, weigh papers, pipette tips, and cleaning wipes—must be placed in a clearly labeled, sealed container designated for hazardous chemical waste.[15]
Liquid Waste: All solutions containing the compound and any solvent used for rinsing glassware must be collected in a separate, clearly labeled hazardous liquid waste container. Do not discharge to drains or sewers.[6][20]
Empty Containers: The original compound vial should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.[11]
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling Canagliflozin 3-Glucuronide, from initial assessment to final disposal.
Caption: Logical workflow for handling Canagliflozin 3-Glucuronide.
References
MATERIAL SAFETY DATA SHEETS CANAGLIFLOZIN.
Personal protective equipment for handling 5,6-Dihydroxy-8-methoxyflavone-7-O-glucuronide. Benchchem.
Personal protective equipment for handling Apigenin 7-O-glucuronide. Benchchem.
Ethyl-β-D-Glucuronide-d5 - Safety D
Safety data sheet - Canagliflozin. C.P.A Chem Ltd.
Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Ronawk.
Safety Data Sheet (SDS) - Canagliflozin. MedKoo Biosciences.
Canagliflozin - Safety D
Canagliflozin - Safety D
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology.